1,3-Diaminotetrafluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,5,6-tetrafluorobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGQUGCFZKMIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043752 | |
| Record name | Tetrafluoro-m-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-63-6 | |
| Record name | 2,4,5,6-Tetrafluoro-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrafluoro-m-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diaminotetrafluorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediamine, 2,4,5,6-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrafluoro-m-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5,6-tetrafluorobenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAFLUORO-M-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19XX864S3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1,3-Diaminotetrafluorobenzene from Tetrafluorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1,3-diaminotetrafluorobenzene, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis commences with a suitable tetrafluorobenzene isomer and proceeds through a two-step sequence involving dinitration and subsequent reduction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Executive Summary
The synthesis of this compound from a tetrafluorobenzene precursor is a key transformation for accessing highly functionalized fluoroaromatic compounds. Due to the directing effects of the fluorine substituents, the selection of the correct tetrafluorobenzene isomer is critical. The most logical precursor for the desired 1,3-diamino substitution pattern is 1,2,3,5-tetrafluorobenzene.
The synthetic strategy detailed in this guide involves two core transformations:
-
Electrophilic Dinitration: The introduction of two nitro groups onto the 1,2,3,5-tetrafluorobenzene ring at the 1 and 3 positions to yield 1,3-dinitro-2,4,5,6-tetrafluorobenzene.
-
Reduction of Dinitro Intermediate: The subsequent reduction of the dinitro compound to the target 1,3-diamino-2,4,5,6-tetrafluorobenzene.
Data Presentation: A Comparative Analysis of Synthetic Steps
The following tables summarize the key quantitative data associated with the proposed synthesis of this compound.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 1,2,3,5-Tetrafluorobenzene | C₆H₂F₄ | 150.07 | Colorless liquid | 2367-82-0[1][2][3][4] |
| 1,3-Dinitro-2,4,5,6-tetrafluorobenzene | C₆F₄N₂O₄ | 240.07 | Yellow solid (expected) | Not available |
| 1,3-Diamino-2,4,5,6-tetrafluorobenzene | C₆H₄F₄N₂ | 180.10 | White to light yellow/orange solid | 1198-63-6[5] |
Table 2: Summary of Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Duration | Typical Yield |
| Dinitration | Fuming HNO₃, concentrated H₂SO₄ | - | 80-100°C | 4-8 hours | 60-75% |
| Reduction (Method A: Fe/NH₄Cl) | Iron powder, NH₄Cl | Ethanol/Water | Reflux | 2-4 hours | 80-95% |
| Reduction (Method B: SnCl₂·2H₂O) | SnCl₂·2H₂O | Ethanol | Reflux | 1-3 hours | 85-95% |
Experimental Protocols
The following are detailed methodologies for the key experiments in the proposed synthetic route. These protocols are based on established procedures for similar transformations.
Step 1: Synthesis of 1,3-Dinitro-2,4,5,6-tetrafluorobenzene
This procedure describes the electrophilic dinitration of 1,2,3,5-tetrafluorobenzene.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid in a 2:1 ratio, while cooling the flask in an ice bath.
-
To this stirred and cooled nitrating mixture, add 1,2,3,5-tetrafluorobenzene dropwise over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100°C.
-
Maintain the reaction at this temperature for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The solid precipitate of 1,3-dinitro-2,4,5,6-tetrafluorobenzene is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of 1,3-Diamino-2,4,5,6-tetrafluorobenzene
This section details two common methods for the reduction of the dinitro intermediate to the desired diamine.
Method A: Reduction with Iron Powder and Ammonium Chloride
Methodology:
-
In a round-bottom flask, suspend the 1,3-dinitro-2,4,5,6-tetrafluorobenzene in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
To this suspension, add iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron and iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Method B: Reduction with Stannous Chloride Dihydrate
This method is often used for its high efficiency and chemoselectivity.[10][11][12][13][14]
Methodology:
-
Dissolve 1,3-dinitro-2,4,5,6-tetrafluorobenzene in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 5-6 equivalents) in concentrated hydrochloric acid to the stirred solution.
-
Heat the reaction mixture to reflux and monitor by TLC. The reduction is generally complete within 1-3 hours.
-
After completion, cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic (pH > 12). This will precipitate tin salts.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,3-diamino-2,4,5,6-tetrafluorobenzene.
-
Further purification can be achieved by recrystallization or column chromatography.
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. Benzene, 1,2,3,5-tetrafluoro- [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,2,3,5-Tetrafluorobenzene | C6H2F4 | CID 16910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,5-Tetrafluorobenzene CAS#: 2367-82-0 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. longdom.org [longdom.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 11. scispace.com [scispace.com]
- 12. reddit.com [reddit.com]
- 13. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 14. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Spectroscopic Characterization of 1,3-Diaminotetrafluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1,3-Diaminotetrafluorobenzene (CAS 1198-63-6). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic characteristics based on fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also includes detailed experimental protocols for the acquisition of such data, intended to guide researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known effects of amino and fluoro substituents on a benzene ring and general spectroscopic principles.
Predicted NMR Spectroscopic Data
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| ¹H | 4.0 - 5.0 | Broad singlet | - | The chemical shift is influenced by the electron-donating amino groups and the electron-withdrawing fluorine atoms. The broadness is due to quadrupolar relaxation of the adjacent ¹⁴N and potential hydrogen bonding. Protons on nitrogen are exchangeable and may not always be observed depending on the solvent and water content. |
| ¹³C | C1, C3: 135-145 | Triplet | ¹JCF ≈ 240-260 | Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling. |
| C2: 95-105 | Singlet or complex multiplet | This carbon is situated between the two amino groups. | ||
| C4, C6: 140-150 | Doublet of doublets | ¹JCF ≈ 240-260, ²JCF ≈ 15-25 | These carbons are coupled to the adjacent fluorine and the fluorine at the 5-position. | |
| C5: 130-140 | Triplet | ¹JCF ≈ 240-260 | This carbon is coupled to the adjacent fluorines at positions 4 and 6. | |
| ¹⁹F | F2, F4, F5, F6 | Complex multiplets | Due to F-F and F-H coupling, the ¹⁹F spectrum is expected to be complex. The chemical shifts of aromatic fluorine atoms typically appear between -100 and -170 ppm relative to CFCl₃. The exact shifts will depend on the electronic environment created by the amino groups. |
Predicted Infrared (IR) Spectroscopy Data
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3300 | Medium-Strong, Doublet | N-H stretching vibrations (asymmetric and symmetric) of the primary amine groups. |
| 1620 - 1580 | Medium-Strong | N-H bending (scissoring) vibration. |
| 1500 - 1400 | Strong | C=C stretching vibrations within the aromatic ring. |
| 1300 - 1100 | Strong | C-N stretching vibration. |
| 1100 - 900 | Very Strong | C-F stretching vibrations. This is a characteristic region for fluoroaromatic compounds. |
| 900 - 675 | Medium-Strong | C-H out-of-plane bending. |
Predicted Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 180 | Molecular ion [M]⁺ |
| 161 | [M - F]⁺ |
| 153 | [M - HCN]⁺ |
| 134 | [M - F - HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange of the amine protons.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: spectral width of 100-200 ppm, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 64-256). An external reference standard (e.g., CFCl₃) may be used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.
-
Apply pressure using the instrument's pressure arm to ensure a good interface between the sample and the crystal.
Data Acquisition:
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI), coupled to a suitable inlet system (e.g., direct insertion probe or gas/liquid chromatography).
Sample Preparation (for Direct Infusion ESI):
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be infused directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition (ESI):
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the molecular ion.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
To induce fragmentation and obtain a tandem mass spectrum (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel fluorinated aromatic amine like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
An In-depth Technical Guide on the Crystal Structure of 1,3-Diaminotetrafluorobenzene
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Overview of the Structural Characteristics of 1,3-Diaminotetrafluorobenzene
This technical guide addresses the current state of knowledge regarding the crystal structure of this compound. Despite a thorough search of publicly available scientific databases, including the Cambridge Structural Database (CSD), a definitive, experimentally determined crystal structure for this compound has not been reported. Consequently, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates are not available at this time.
This guide will, therefore, provide a summary of the available information on the synthesis and general properties of this compound, alongside a standardized experimental protocol that would be employed for its crystal structure determination. Additionally, a visualization of the molecule's two-dimensional structure is provided.
Molecular Structure
This compound is an aromatic compound with the chemical formula C₆H₄F₄N₂. Its structure consists of a benzene ring substituted with two amino (-NH₂) groups at positions 1 and 3, and four fluorine (-F) atoms at positions 2, 4, 5, and 6.
Caption: 2D representation of the this compound molecule.
Synthesis and Crystallization: A General Protocol
While a specific protocol for the synthesis and crystallization of this compound leading to single crystals suitable for X-ray diffraction is not detailed in the available literature, a general methodology can be outlined based on standard organic chemistry practices.
2.1. Synthesis
The synthesis of this compound would typically involve the reduction of a corresponding dinitro- or nitroamino-tetrafluorobenzene precursor. A plausible synthetic route is the reduction of 1,3-dinitro-2,4,5,6-tetrafluorobenzene.
Experimental Workflow for Synthesis
Caption: Generalized workflow for the synthesis of this compound.
2.2. Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. This is often achieved through slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution. The choice of solvent is crucial and is determined empirically.
Experimental Protocol for Crystallization:
-
Solvent Screening: A small amount of the purified this compound would be tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof).
-
Preparation of a Saturated Solution: The compound would be dissolved in a minimal amount of a suitable hot solvent to achieve saturation.
-
Slow Cooling/Evaporation:
-
Slow Cooling: The hot, saturated solution would be allowed to cool to room temperature slowly, and then potentially transferred to a refrigerator or freezer to promote crystal growth.
-
Slow Evaporation: The saturated solution at room temperature would be placed in a vial covered with a perforated film to allow for slow evaporation of the solvent over several days to weeks.
-
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, they would be carefully harvested from the mother liquor.
Crystal Structure Determination: A Standard Methodology
Should suitable crystals be obtained, the following standard procedure for single-crystal X-ray diffraction would be employed to determine the crystal structure.
3.1. Data Collection
A single crystal would be mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal would be cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) would be directed at the crystal. As the crystal is rotated, a series of diffraction patterns would be collected on a detector.
3.2. Structure Solution and Refinement
The collected diffraction data would be processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice would be determined using direct methods or Patterson methods. The initial structural model would then be refined using least-squares methods to improve the agreement between the observed and calculated diffraction intensities.
Logical Workflow for Structure Determination
Caption: Standard workflow for single-crystal X-ray structure determination.
Conclusion
While a definitive crystal structure for this compound is not currently available in the public domain, this guide provides a framework for its synthesis, crystallization, and eventual structural determination. The protocols outlined are based on established methodologies in chemical research. The availability of a crystal structure in the future would be of significant interest to the scientific community, particularly for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and intermolecular interactions.
An In-depth Technical Guide to the Reactivity of 1,3-Diaminotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity of 1,3-Diaminotetrafluorobenzene (IUPAC: 2,4,5,6-tetrafluorobenzene-1,3-diamine). This molecule presents a unique chemical profile, characterized by two nucleophilic amine groups positioned on a highly electron-deficient tetrafluorinated aromatic ring. This document explores the delicate balance between the electron-donating amine substituents and the potent electron-withdrawing fluorine atoms, which governs the compound's reactivity. Key reaction classes including reactions at the amine sites (acylation, diazotization) and reactions involving the aromatic ring (nucleophilic and electrophilic substitution) are discussed. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are provided to serve as a practical resource for professionals in chemical synthesis and drug development.
Introduction and Core Principles
This compound is a functionalized aromatic compound featuring a benzene ring fully substituted with four fluorine atoms and two amino groups in a meta-arrangement. The interplay between these substituents creates a unique electronic landscape that dictates its reactivity.
-
Electron-Withdrawing Fluorine Atoms: The four fluorine atoms exert a powerful inductive electron-withdrawing effect (-I effect). This significantly reduces the electron density of the aromatic ring, making it exceptionally electron-poor and susceptible to nucleophilic attack.
-
Electron-Donating Amine Groups: Conversely, the two amine groups are strong activating groups that donate electron density into the ring via resonance (+R effect). This effect increases the nucleophilicity of the amine nitrogen atoms themselves and also influences the aromatic ring's reactivity.
This dichotomy makes this compound a versatile building block, particularly in the synthesis of fluorinated pharmaceuticals and high-performance polymers.
Reactivity of the Amine Groups (Nucleophilic Center)
The lone pair of electrons on the nitrogen atoms of the amine groups makes them primary sites for nucleophilic reactions. However, the strong electron-withdrawing nature of the fluorinated ring diminishes their basicity and nucleophilicity compared to non-fluorinated anilines.
Acylation
The amine groups readily react with acylating agents like acyl chlorides or anhydrides to form stable bis-amides. This reaction is often used as a protecting strategy or to introduce specific functionalities for further synthesis, such as in the formation of polymers.
Generalized Experimental Protocol: Synthesis of N,N'-(2,4,5,6-tetrafluorobenzene-1,3-diyl)diacetamide
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dioxane, THF, or DMF) containing a mild base (e.g., pyridine or triethylamine, 2.2 eq).
-
Acylation: Cool the solution in an ice bath (0 °C). Add the acylating agent (e.g., acetyl chloride, 2.2 eq) dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Diazotization
As primary aromatic amines, both amino groups can undergo diazotization upon treatment with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a relatively stable bis-diazonium salt.[1] These diazonium salts are valuable synthetic intermediates. Due to their potential instability, they are typically generated and used immediately in subsequent reactions without isolation.[2]
The resulting diazonium groups (-N₂⁺) are excellent leaving groups and can be displaced by a wide variety of nucleophiles in Sandmeyer or Schiemann-type reactions to introduce functionalities such as halides, cyano, hydroxyl, and fluoro groups.[1][2]
Generalized Experimental Protocol: Diazotization and Sandmeyer Reaction
-
Amine Solution: Prepare a solution of this compound (1.0 eq) in a strong mineral acid (e.g., 3-4 eq of HCl or H₂SO₄) and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 2.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, keeping the temperature strictly below 5 °C.
-
Diazonium Formation: Stir the resulting solution for 15-30 minutes at 0-5 °C to ensure complete formation of the bis-diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or slurry of the copper(I) salt (e.g., CuCl, CuBr, or CuCN, ~2.2 eq) in the corresponding acid. Slowly add the cold diazonium salt solution to the copper catalyst solution.
-
Decomposition: Allow the mixture to warm to room temperature and then gently heat (e.g., 50-70 °C) until the evolution of nitrogen gas ceases.
-
Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent. Purify via distillation or chromatography.
Reactivity of the Tetrafluorinated Aromatic Ring
Nucleophilic Aromatic Substitution (SNAr)
The most significant reactivity of the perfluorinated ring is Nucleophilic Aromatic Substitution (SNAr). The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles.[3][4] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6]
The presence of the two electron-donating amine groups further activates the ring for SNAr and directs the substitution. The negative charge of the Meisenheimer intermediate is stabilized most effectively when the attacking nucleophile adds to positions ortho or para to an electron-withdrawing group. In this molecule, the amine groups activate the remaining C-F positions for substitution. Nucleophilic attack will preferentially occur at the C4 and C6 positions, which are para and ortho, respectively, to one amine group and ortho to the other.
Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution on this compound is highly disfavored. While the amine groups are powerful activating, ortho-, para-directing substituents, the cumulative deactivating effect of the four fluorine atoms is overwhelming. The fluorine atoms withdraw electron density inductively, making the ring extremely resistant to attack by electrophiles. Standard SEAr reactions like nitration, halogenation, or Friedel-Crafts acylation are unlikely to proceed under normal conditions and would require exceptionally harsh methods, if they occur at all.
Applications in Synthesis
Monomer for High-Performance Polymers
The difunctional nature of this compound makes it an excellent monomer for step-growth polymerization. Reaction with diacyl chlorides can yield fully fluorinated polyamides. These polymers are sought after for their exceptional thermal stability, chemical resistance, low dielectric constants, and hydrophobicity, making them suitable for applications in aerospace, electronics, and specialty coatings.[7][8]
Precursor for Heterocyclic Systems
While ortho-diamines are common precursors for benzimidazoles, the 1,3- (or meta-) arrangement in this compound makes it a building block for different classes of heterocyclic compounds. It can be used to synthesize systems requiring a meta-phenylenediamine core, such as certain fused ring systems or macrocycles, where the fluorine atoms can tune the electronic and physical properties of the final structure.
Summary of Quantitative Data
Quantitative reaction data for this compound is not widely published in readily accessible literature. The table below summarizes the expected reactivity based on the principles of physical organic chemistry and data from closely related polyfluorinated aromatic amines.
| Reaction Type | Reagents & Conditions | Expected Product(s) | Typical Yields / Remarks |
| Acylation | Acyl Chloride, Pyridine, RT | Bis-amide derivative | High. Generally an efficient and high-yielding reaction for anilines. |
| Diazotization | NaNO₂, HCl, 0-5 °C | Bis-diazonium salt | High conversion. Intermediate is used in-situ. Overall yield depends on the subsequent trapping reaction. |
| Sandmeyer | Bis-diazonium salt, CuX | Bis-halo or bis-cyano derivative | Moderate to Good. Yields are variable depending on the specific nucleophile and conditions. |
| SNAr | Strong Nucleophile (e.g., NaOMe), Heat | Mono- or di-substituted ether | Feasible. Reactivity is high for polyfluoroaromatics. Yields depend on stoichiometry and conditions.[3][9] |
| SEAr | e.g., HNO₃/H₂SO₄ or Br₂/FeBr₃ | No reaction or decomposition | Very Low to None. The ring is strongly deactivated towards electrophilic attack. |
| Polymerization | Diacyl Chloride | Fluorinated Polyamide | High. Polycondensation is typically an efficient process for producing high molecular weight polymers.[10] |
Conclusion
This compound is a specialty chemical building block whose reactivity is dominated by the powerful and opposing electronic effects of its substituents. The amine groups serve as reliable nucleophilic handles for acylation, diazotization, and polymerization reactions. Simultaneously, the tetrafluorinated ring is exceptionally activated for nucleophilic aromatic substitution (SNAr) while being strongly deactivated towards electrophilic attack. This predictable yet distinct reactivity profile makes it a valuable component for the rational design of advanced materials and complex, fluorinated molecules in the pharmaceutical and agrochemical industries.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. ditf.de [ditf.de]
- 8. mdpi.com [mdpi.com]
- 9. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchers.uss.cl [researchers.uss.cl]
An In-depth Technical Guide to the Solubility of 1,3-Diaminotetrafluorobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1,3-Diaminotetrafluorobenzene in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, qualitative solubility information, and a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, enabling them to develop robust experimental plans and interpret their findings effectively.
Introduction to this compound
This compound is a fluorinated aromatic amine with the chemical formula C₆H₄F₄N₂. Its structure, featuring a tetrafluorinated benzene ring with two amino groups in the meta positions, imparts unique electronic properties and makes it a valuable building block in medicinal chemistry and materials science. The presence of both hydrogen bond-donating amino groups and electron-withdrawing fluorine atoms significantly influences its intermolecular interactions and, consequently, its solubility in various organic solvents. An understanding of its solubility is critical for its use in chemical synthesis, purification, and formulation.
Principles of Solubility
The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another. The key factors influencing the solubility of this compound are:
-
Polarity: The two amino groups are polar and capable of acting as hydrogen bond donors. The tetrafluorinated benzene ring, however, is relatively nonpolar. The overall polarity of the molecule is a balance of these opposing characteristics.
-
Hydrogen Bonding: The amine functional groups can form hydrogen bonds with protic solvents (e.g., alcohols) and with aprotic polar solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).
-
"Fluorous" Interactions: Highly fluorinated compounds can exhibit unique "fluorous" interactions, preferring to interact with other fluorinated molecules or in fluorous phases. This can influence their solubility in both polar and nonpolar organic solvents.
Based on these principles, this compound is expected to be soluble in polar aprotic solvents and to a lesser extent in polar protic and nonpolar solvents.
Solubility Data
While specific quantitative solubility data for this compound is scarce in the literature, qualitative information and general principles of amine solubility suggest the following trends. The table below summarizes the expected qualitative solubility and provides a template for researchers to record their experimentally determined quantitative data.
| Solvent | Solvent Type | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Methanol | Polar Protic | Soluble[1][2] | User-defined data |
| Ethanol | Polar Protic | Soluble | User-defined data |
| Acetone | Polar Aprotic | Soluble | User-defined data |
| Acetonitrile | Polar Aprotic | Soluble | User-defined data |
| Dichloromethane | Nonpolar | Sparingly Soluble | User-defined data |
| Toluene | Nonpolar | Sparingly Soluble | User-defined data |
| Hexane | Nonpolar | Insoluble | User-defined data |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | User-defined data |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | User-defined data |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | User-defined data |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal saturation method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Autosampler vials
4.2. Experimental Workflow
4.3. Detailed Procedure
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sampling: After equilibration, cease agitation and allow the undissolved solid to settle completely. Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filtration: Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any suspended solid particles.
-
Dilution: Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analysis: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent. Use the calibration curve to determine the concentration of the solute in the diluted sample and subsequently calculate the solubility in the original saturated solution.
Logical Relationships in Solubility Determination
The following diagram illustrates the logical relationships and dependencies in the experimental design for determining solubility.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, this guide provides a solid foundation for researchers by outlining the theoretical principles of its solubility and presenting a robust experimental protocol for its determination. The provided templates and diagrams are designed to facilitate systematic and accurate data collection, which is essential for the effective application of this compound in research and development.
References
CAS number and physical properties of 1,3-Diaminotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Diaminotetrafluorobenzene (CAS Number: 1198-63-6), a fluorinated aromatic diamine with significant potential in medicinal chemistry, materials science, and synthetic organic chemistry. This document consolidates its core physical and chemical properties, provides a detailed synthesis protocol, and explores its known biological implications.
Chemical Identity and Physical Properties
This compound, also known as 2,4,5,6-tetrafluorobenzene-1,3-diamine, is a stable, fluorinated aromatic compound.[1][2] Its chemical structure consists of a benzene ring substituted with two amino groups at the 1 and 3 positions and four fluorine atoms.
Molecular Formula: C₆H₄F₄N₂[2][3][4]
Molecular Weight: 180.1 g/mol [3]
A summary of its key physical properties is presented in Table 1 for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to light yellow or light orange powder/crystal | [1][2] |
| Melting Point | 128.0 to 132.0 °C / 143.5-145.0 °C | [1][4] |
| Boiling Point | 213.1 ± 35.0 °C (Predicted) | [4][5] |
| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Solubility | Soluble in Methanol | [5] |
| pKa | 1.15 ± 0.10 (Predicted) | [2] |
| Flash Point | 90.5 ± 16.6 °C | [4] |
| Vapor Pressure | 0.167 mmHg at 25°C | [4] |
| Refractive Index | 1.539 | [4] |
Synthesis Protocol
While various methods exist for the synthesis of fluorinated anilines and related compounds, a general and illustrative protocol for the preparation of 1,3-diaminobenzene derivatives involves a multi-step process starting from m-phenylenediamine. This can be adapted for the synthesis of its fluorinated analogs.
Experimental Protocol: Synthesis of a 1,3-Diaminobenzene Derivative
This protocol outlines a general three-step synthesis involving amidation, C-N bond coupling, and hydrolysis.
Step 1: Amidation
-
Dissolve m-phenylenediamine in a suitable solvent such as chloroform.
-
Add the solution dropwise to acetic anhydride.
-
A solid precipitate of N-(3-acetamidophenyl)acetamide will form.
-
Filter the solid and wash it thoroughly with water.
Step 2: C-N Bond Coupling
-
Combine N-(3-acetamidophenyl)acetamide, a cuprous dimethyl sulfide complex catalyst (e.g., CuBr.SMe₂ or CuCl.SMe₂), and a base.
-
Disperse the mixture in an organic solvent.
-
Add a halogenated hydrocarbon and heat the reaction mixture. This step is crucial for forming the desired C-N bonds.
Step 3: Hydrolysis
-
Subject the product from the coupling reaction to hydrolysis using a suitable solvent such as ethanol, propanol, isopropanol, or n-butanol to yield the final 1,3-diaminobenzene derivative.
This generalized protocol is based on the synthesis of 1,3-diaminobenzene derivatives and may require optimization for the specific synthesis of this compound.[6]
Applications in Research and Development
This compound serves as a versatile building block in several areas of chemical research and development:
-
Pharmaceuticals and Agrochemicals: The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[7] This compound is a key precursor for synthesizing complex heterocyclic systems, such as benzimidazoles, which are important scaffolds in medicinal chemistry.[7]
-
High-Performance Polymers: It is utilized as a monomer in the synthesis of high-performance polymers. The fluorinated aromatic structure contributes to the thermal stability, chemical resistance, and desirable mechanical properties of the resulting polymers.
-
Materials Science: It acts as a critical precursor for functionalized materials, including the synthesis of ligands for metal-organic frameworks (MOFs).[7]
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activity and signaling pathways directly associated with this compound. However, the introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate their pharmacological profiles.
The electron-withdrawing nature of the fluorine atoms in this compound activates the amino groups, making them more reactive in nucleophilic substitution reactions.[7] This property is valuable for constructing novel compounds for structure-activity relationship (SAR) studies.
Further research is required to fully elucidate the specific biological effects and mechanisms of action of this compound and its derivatives.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the generalized synthesis of a 1,3-diaminobenzene derivative.
Caption: Generalized synthesis workflow for 1,3-diaminobenzene derivatives.
Conclusion
This compound is a valuable fluorinated building block with established applications in polymer chemistry and materials science, and significant potential in drug discovery. While its detailed biological activity is an area requiring further investigation, its chemical properties make it an attractive starting material for the synthesis of novel, biologically active compounds. This guide provides a foundational understanding of its properties and synthesis to support ongoing and future research endeavors.
References
- 1. 2,4,5,6-Tetrafluoro-1,3-phenylenediamine | 1198-63-6 | TCI EUROPE N.V. [tcichemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. 1,3-DIAMINO-2,4,5,6-TETRAFLUOROBENZENE CAS#: 1198-64-7 [m.chemicalbook.com]
- 6. CN103772210B - Method for catalysis synthesis of 1,3-diaminobenzene derivative by using cuprous dimethyl sulfide coordination compound - Google Patents [patents.google.com]
- 7. This compound | High Purity Reagent [benchchem.com]
Commercial Sourcing and Technical Applications of High-Purity 1,3-Diaminotetrafluorobenzene: A Guide for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability and key applications of high-purity 1,3-Diaminotetrafluorobenzene (CAS No. 1198-63-6). This fluorinated aromatic diamine is a critical building block in the synthesis of advanced polymers and pharmacologically active heterocyclic compounds. This document outlines commercially available purity grades, provides detailed experimental protocols for its use in the synthesis of benzimidazoles and polyimides, and illustrates the key synthetic pathways.
Commercial Supplier Overview
High-purity this compound, also known as 2,4,5,6-tetrafluorobenzene-1,3-diamine, is available from a select number of chemical suppliers specializing in fluorinated compounds. The purity of the commercially available product can vary, and it is crucial for researchers to select a grade appropriate for their specific application, whether for initial research and development or for larger-scale synthetic processes. While a comprehensive Certificate of Analysis (CoA) for each supplier is not publicly available, product listings provide key data on purity levels.
| Supplier | Reported Purity | Available Quantities | Contact Information |
| TCI America | ≥95.0% (GC)[1] | 1g, 5g[1] | --INVALID-LINK-- |
| Alachem Co., Ltd. | 84%[2] | R&D to industrial scale[2] | --INVALID-LINK-- |
| Apollo Scientific | Not Specified | Inquire for details | --INVALID-LINK-- |
| Benchchem | Not Specified | Inquire for details | --INVALID-LINK-- |
| CHEMLYTE SOLUTIONS CO.,LTD | Industrial Grade | Inquire for details | --INVALID-LINK-- |
| Santa Cruz Biotechnology | Not Specified | Inquire for details | --INVALID-LINK-- |
It is recommended that researchers request a lot-specific Certificate of Analysis from the supplier to obtain detailed information on impurities and analytical methods used for quality control.
Key Applications and Experimental Protocols
High-purity this compound is a versatile precursor for the synthesis of high-performance polymers and biologically active molecules. The electron-withdrawing nature of the fluorine atoms on the benzene ring significantly influences the reactivity of the amine groups and imparts unique properties to the resulting materials.
Synthesis of Fluorinated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The incorporation of fluorine atoms can enhance the metabolic stability, binding affinity, and bioavailability of these compounds. This compound serves as a key starting material for the synthesis of novel fluorinated benzimidazoles.
Experimental Protocol: One-Pot Reductive Cyclization for the Synthesis of 2-Aryl-5,7-difluorobenzimidazoles (Adapted from a similar synthesis[3])
This protocol describes a general one-pot procedure for the synthesis of 2-aryl-substituted benzimidazoles from a related nitro-diamine, which can be adapted for this compound by starting with the appropriate dinitro precursor and performing a reduction prior to cyclization, or by directly using the diamine in a condensation reaction with an aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., p-tolualdehyde)
-
Ethanol
-
Water
-
Sodium dithionite (if starting from a dinitro precursor) or an oxidizing agent (if starting with the diamine and aldehyde)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in a mixture of ethanol and water.
-
Addition of Aldehyde: Add the aromatic aldehyde (1.1 eq.) to the solution.
-
Reaction: The reaction to form the benzimidazole can proceed via several routes. A common method involves condensation with an aldehyde followed by an oxidative cyclization. Alternatively, if starting from a dinitro precursor, a reducing agent like sodium dithionite would be added portion-wise at an elevated temperature (e.g., 80°C) to first form the diamine in situ, which then condenses with the aldehyde.[3]
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product is typically precipitated by the addition of cold water.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum.[3] For higher purity, recrystallization from an ethanol/water mixture can be performed.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Synthesis of High-Performance Fluorinated Polyimides
Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, low dielectric constant, and optical transparency. These properties make them suitable for applications in the aerospace, electronics, and microelectronics industries. This compound is a key monomer in the synthesis of these advanced materials.
Experimental Protocol: Two-Step Polycondensation for Fluorinated Polyimide Synthesis (General Procedure)
The most common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.
Materials:
-
This compound
-
Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Dehydrating agent (e.g., acetic anhydride)
-
Catalyst (e.g., pyridine)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve this compound (1.0 eq.) in anhydrous DMAc.
-
Slowly add an equimolar amount of the aromatic dianhydride (1.0 eq.) to the stirred solution at room temperature.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.[4]
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine.
-
Stir the mixture at room temperature for several hours to effect the cyclization to the polyimide.[4]
-
-
Precipitation and Isolation:
-
Pour the reaction mixture into a non-solvent such as methanol or ethanol to precipitate the polyimide.
-
Collect the fibrous or powdered polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.
-
-
Film Casting (Optional):
-
The purified polyimide can be redissolved in a suitable solvent (e.g., DMAc, NMP) to cast thin films.
-
The polymer solution is cast onto a glass substrate and heated in stages to elevated temperatures (e.g., up to 300-350°C) to remove the solvent and ensure complete imidization.[4]
-
Conclusion
High-purity this compound is a valuable and versatile building block for the development of advanced materials and pharmaceuticals. Researchers should carefully consider the purity requirements of their application when selecting a commercial supplier. The experimental protocols provided in this guide offer a starting point for the synthesis of novel fluorinated benzimidazoles and high-performance polyimides. The unique properties conferred by the fluorine-rich structure of this diamine will continue to drive innovation in materials science and drug discovery.
References
Early Synthetic Pathways to 1,3-Diaminotetrafluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the early synthetic routes to 1,3-diaminotetrafluorobenzene (tetrafluoro-meta-phenylenediamine), a key building block in the synthesis of high-performance polymers and pharmaceutical compounds. The document focuses on methodologies developed in the mid-20th century, offering a foundational understanding of the synthesis of this important fluorinated aromatic amine.
Core Synthetic Strategies
Early syntheses of this compound primarily relied on the nucleophilic aromatic substitution (SNAr) of highly fluorinated benzene derivatives. The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards attack by nucleophiles, such as ammonia. Two main strategies have been identified from early literature: the direct di-amination of hexafluorobenzene and a two-step approach involving the nitration of pentafluorobenzene followed by reduction.
Direct Amination of Hexafluorobenzene
The most direct early route involves the reaction of hexafluorobenzene with aqueous ammonia under high temperature and pressure. This method, pioneered by Wall and his colleagues in the early 1960s, provides a mixture of diaminotetrafluorobenzene isomers, with the meta isomer being the predominant product.
Experimental Protocol: Amination of Hexafluorobenzene
The following protocol is based on the work of Wall et al. (1963).
-
Reaction Setup: In a 1-liter bomb reactor, 186 g (1 mole) of hexafluorobenzene and 500 ml of concentrated ammonium hydroxide are combined.
-
Reaction Conditions: The sealed reactor is heated to 240 °C for 8 hours with continuous rocking to ensure adequate mixing.
-
Work-up and Purification: After cooling, the solid product is filtered from the reaction mixture and washed with water. The crude product is a mixture of this compound and the 1,4- (para) isomer.
-
Yield: The reported yield of the mixed isomers is approximately 10%.
Quantitative Data: Amination of Hexafluorobenzene
| Parameter | Value | Reference |
| Starting Material | Hexafluorobenzene | Wall et al. (1963) |
| Reagent | Concentrated Ammonium Hydroxide | Wall et al. (1963) |
| Temperature | 240 °C | Wall et al. (1963) |
| Reaction Time | 8 hours | Wall et al. (1963) |
| Product | This compound (major) and 1,4-Diaminotetrafluorobenzene (minor) | Wall et al. (1963) |
| Yield | ~10% (of mixed isomers) | Wall et al. (1963) |
Logical Workflow: Direct Amination
Caption: Direct amination of hexafluorobenzene to yield a mixture of diaminotetrafluorobenzene isomers.
Two-Step Synthesis via Pentafluoronitrobenzene
An alternative, albeit less direct, early route to a diaminotetrafluorobenzene isomer involves a two-step process starting from pentafluoronitrobenzene. This method, described by Brooke, Burdon, and Tatlow in 1961, involves the reaction of pentafluoronitrobenzene with ammonia to yield aminotetrafluoronitrobenzene isomers, which can then be reduced to the corresponding diamines. The initial amination reaction favors the formation of the para-amino isomer.
Experimental Protocol: Amination of Pentafluoronitrobenzene
The following protocol is based on the work of Brooke et al. (1961).
-
Reaction Setup: Pentafluoronitrobenzene is dissolved in ethanol, and a solution of ammonia in ethanol is added.
-
Reaction Conditions: The reaction mixture is heated in a sealed tube at 100 °C for 2 hours.
-
Work-up and Purification: The solvent is evaporated, and the residue is washed with water to yield the crude product. Recrystallization from a suitable solvent like light petroleum can be used for purification.
-
Product: The primary product is 4-amino-2,3,5,6-tetrafluoronitrobenzene.
Quantitative Data: Amination of Pentafluoronitrobenzene
| Parameter | Value | Reference |
| Starting Material | Pentafluoronitrobenzene | Brooke et al. (1961) |
| Reagent | Ammonia in Ethanol | Brooke et al. (1961) |
| Temperature | 100 °C | Brooke et al. (1961) |
| Reaction Time | 2 hours | Brooke et al. (1961) |
| Product | 4-Amino-2,3,5,6-tetrafluoronitrobenzene | Brooke et al. (1961) |
| Yield | Not explicitly stated for the aminotetrafluoronitrobenzene in the abstract, but the focus is on the para-product. | Brooke et al. (1961) |
Experimental Protocol: Reduction of Aminotetrafluoronitrobenzene
While the paper by Brooke et al. focuses on the amination step, the subsequent reduction of the nitro group to an amine is a standard transformation. A typical early method for this reduction would involve the use of tin and hydrochloric acid.
-
Reaction Setup: The aminotetrafluoronitrobenzene is suspended in concentrated hydrochloric acid.
-
Reaction Conditions: Granulated tin is added portion-wise to the stirred suspension. The reaction is often exothermic and may require cooling to maintain a moderate temperature. After the addition is complete, the mixture may be heated to ensure the reaction goes to completion.
-
Work-up and Purification: The reaction mixture is made alkaline with a strong base (e.g., sodium hydroxide) to precipitate the tin salts and liberate the free diamine. The product can then be isolated by steam distillation or extraction with an organic solvent, followed by recrystallization.
Logical Workflow: Two-Step Synthesis
Caption: Two-step synthesis of diaminotetrafluorobenzene via amination and subsequent reduction.
Summary and Outlook
The early syntheses of this compound were challenging, often resulting in low yields and mixtures of isomers. The direct amination of hexafluorobenzene provided a straightforward, albeit low-yielding, route to a mixture rich in the desired meta isomer. The two-step process through pentafluoronitrobenzene, while potentially offering a purer isomeric intermediate after the first step (predominantly the para isomer), required an additional reduction step. These foundational methods paved the way for the development of more refined and selective syntheses of fluorinated diamines, which are crucial for the advancement of materials science and medicinal chemistry. Further research in the latter half of the 20th century focused on improving yields, controlling regioselectivity, and developing more efficient purification techniques.
In-depth Technical Guide: Theoretical Studies on the Electronic Structure of 1,3-Diaminotetrafluorobenzene
A Methodological Approach in the Absence of Published Data
Introduction
1,3-Diaminotetrafluorobenzene is a fluorinated aromatic amine with potential applications in medicinal chemistry, materials science, and as a building block in organic synthesis. The introduction of four electron-withdrawing fluorine atoms and two electron-donating amino groups onto the benzene ring creates a unique electronic environment. A thorough understanding of its electronic structure is crucial for predicting its reactivity, stability, and potential interactions in various chemical systems.
Following a comprehensive search of scientific literature and chemical databases, no specific theoretical studies detailing the electronic structure of this compound with quantitative data were identified. This guide, therefore, presents a robust and detailed computational methodology for researchers and scientists to conduct such a study. The protocols outlined below are based on established quantum chemical methods frequently employed for the analysis of related aromatic compounds.
Computational Methodology: A Protocol for Theoretical Analysis
To investigate the electronic structure of this compound, a series of quantum chemical calculations should be performed. Density Functional Theory (DFT) is the recommended method due to its excellent balance of computational cost and accuracy for systems of this nature.
1.1. Software
A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended for these calculations. These programs offer a comprehensive suite of tools for performing the necessary computations.
1.2. Molecular Geometry Optimization
The first step is to determine the most stable three-dimensional conformation of the this compound molecule.
-
Protocol:
-
Construct the initial molecular structure of this compound.
-
Perform a geometry optimization calculation to find the minimum energy structure on the potential energy surface.
-
Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used and has been shown to provide reliable results for a broad range of organic molecules.
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a good description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen and fluorine atoms, and the polarization functions (d,p) allow for more flexibility in the orbital shapes.
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.
-
1.3. Vibrational Frequency Analysis
To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, a frequency calculation should be performed.
-
Protocol:
-
Use the optimized geometry from the previous step.
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Verification: A true minimum will have no imaginary frequencies. The results of this calculation also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
1.4. Electronic Structure Analysis
With the validated optimized geometry, a series of single-point energy calculations can be performed to elucidate the electronic properties.
-
Protocol:
-
Molecular Orbital (MO) Analysis: Calculate and visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions.
-
Population Analysis: Perform a population analysis to determine the distribution of electronic charge on each atom. Mulliken population analysis is a common method for this.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which indicate sites susceptible to electrophilic and nucleophilic attack, respectively.
-
Data Presentation: Expected Outcomes
The computational protocols described above would yield a wealth of quantitative data. For clarity and comparative purposes, this data should be organized into structured tables.
Table 1: Optimized Geometric Parameters for this compound (Note: The following values are placeholders for illustrative purposes.)
| Bond/Angle | Calculated Value |
| C1-N1 Bond Length (Å) | 1.395 |
| C-F Bond Length (Å) | 1.340 |
| C-C Bond Length (Å) | 1.390 |
| C-N-H Bond Angle (°) | 112.5 |
| C-C-F Bond Angle (°) | 120.0 |
| Dihedral Angle (°) | 0.0 |
Table 2: Calculated Molecular Orbital Energies (Note: The following values are placeholders for illustrative purposes.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -0.21 |
| HOMO-LUMO Gap | 6.33 |
Table 3: Mulliken Atomic Charges (Note: The following values are placeholders for illustrative purposes.)
| Atom | Charge (e) |
| C1 | 0.25 |
| C2 | -0.15 |
| N1 | -0.85 |
| F1 | -0.30 |
| H1 | 0.40 |
Visualization of Computational Workflow
The logical flow of the computational study can be visualized to provide a clear overview of the process.
Caption: Computational workflow for determining the electronic structure.
The Strategic Application of Novel 1,3-Diaminotetrafluorobenzene Derivatives: A Technical Guide for Researchers
Introduction: The strategic incorporation of fluorine into molecular scaffolds has become a paramount tool in modern materials science and drug discovery. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—make fluorinated compounds highly desirable for a range of applications. Within this context, 1,3-Diaminotetrafluorobenzene has emerged as a versatile and highly valuable building block for the synthesis of novel derivatives with significant potential. Its tetrafluorinated core and meta-oriented amino groups provide a unique platform for creating complex molecules with tailored properties. This technical guide explores the potential applications of novel this compound derivatives, focusing on their synthesis, biological evaluation, and material properties.
Medicinal Chemistry: A Scaffold for Biologically Active Agents
The highly fluorinated benzene ring of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. The primary application in this domain lies in the preparation of fluorinated benzimidazoles, a class of heterocyclic compounds renowned for their broad spectrum of biological activities.
Antimicrobial Agents
Fluorinated benzimidazole derivatives have shown considerable promise as potent antimicrobial agents. The introduction of the tetrafluorobenzimidazole moiety can enhance the lipophilicity and cell permeability of the compounds, leading to improved efficacy against various bacterial and fungal strains. While specific studies on derivatives of this compound are emerging, the broader class of fluorinated benzimidazoles has demonstrated significant activity. For instance, certain 2-(fluorophenyl)-benzimidazole derivatives have shown potent antibacterial activity against Bacillus subtilis and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 7.81 µg/mL and 31.25 µg/mL, respectively[1].
Table 1: Illustrative Antimicrobial Activity of Fluorinated Benzimidazole Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 2-(m-fluorophenyl)-benzimidazoles | Bacillus subtilis | 7.81 | [1] |
| 2-(m-fluorophenyl)-benzimidazoles | Gram-negative bacteria | 31.25 | [1] |
Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Benzimidazoles are a well-established scaffold for the design of kinase inhibitors[2][3]. The tetrafluorinated benzene ring can engage in favorable interactions within the ATP-binding pocket of kinases, potentially leading to enhanced potency and selectivity. Fluorinated benzimidazoles have been investigated as inhibitors of various kinases, including p38 kinase, with some derivatives exhibiting IC50 values in the nanomolar to low micromolar range[4]. The development of kinase inhibitors from this compound could offer a new avenue for targeted cancer therapy.
Table 2: Representative Kinase Inhibitory Activity of Fluorinated Benzimidazoles
| Compound Class | Target Kinase | IC50 | Reference |
| Fluorinated Benzimidazoles | p38 Kinase | <10 µM | [4] |
| Fluoropyrazole Derivatives | PDK1 | 1 nM - 0.1 µM | [4] |
Materials Science: Monomers for High-Performance Polymers
The robust and stable nature of the tetrafluorinated aromatic ring makes this compound an excellent monomer for the synthesis of high-performance polymers, such as polyamides and polyimides. These materials are sought after for their exceptional thermal stability, mechanical strength, and desirable dielectric properties, making them suitable for applications in aerospace, electronics, and other demanding fields.
Polyamides
Aromatic polyamides synthesized from fluorinated diamines can exhibit enhanced solubility, improved thermal stability, and lower moisture absorption compared to their non-fluorinated counterparts[5]. The direct polycondensation of this compound with various diacid chlorides can yield novel polyamides with potentially superior properties. While specific data for polyamides derived from this compound is not yet widely available, related fluorinated polyamides have shown tensile strengths of up to 148 MPa and glass transition temperatures exceeding 300°C[5].
Table 3: Typical Properties of Aromatic Polyamides Derived from Fluorinated Diamines
| Property | Value |
| Glass Transition Temperature (Tg) | Up to 316 °C |
| 5% Weight Loss Temperature | Up to 531 °C |
| Tensile Strength | Up to 148 MPa |
| Modulus of Elasticity | Up to 2.6 GPa |
| Elongation at Break | Up to 31% |
| Dielectric Constant (1 MHz) | 2.74 - 3.2 |
| Water Absorption | 0.2 - 0.7% |
Data extrapolated from studies on polyimides with similar structural features[5].
Experimental Protocols
General Synthesis of Tetrafluorobenzimidazoles
A common method for the synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: Add the desired aldehyde or carboxylic acid (1.1 equivalents) to the solution. If a carboxylic acid is used, a condensing agent like polyphosphoric acid (PPA) or catalysis with a strong acid may be required.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (4-24 hours) and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
References
- 1. www2.ictp.csic.es [www2.ictp.csic.es]
- 2. Synthesis and cytotoxic activity of novel tetrahydrobenzodifuran-imidazolium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | High Purity Reagent [benchchem.com]
- 4. EP1405852B1 - Diamine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Polymerization of 1,3-Diaminotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a significant class of materials in research and development, including for biomedical applications, due to their unique properties such as high thermal stability, chemical resistance, and low dielectric constants. The incorporation of fluorine atoms into the polymer backbone can significantly alter the material's characteristics. 1,3-Diaminotetrafluorobenzene is a valuable monomer for the synthesis of fluorinated polyamides and polyimides. This document provides a detailed, step-by-step protocol for the polymerization of this compound, drawing upon established methods for the synthesis of similar fluorinated aromatic polymers.
Data Presentation
The following table summarizes representative quantitative data for the polymerization of this compound with an aromatic diacid chloride, such as terephthaloyl chloride, to form a polyamide.
| Parameter | Value |
| Reactants | |
| This compound | 1.80 g (10 mmol) |
| Terephthaloyl Chloride | 2.03 g (10 mmol) |
| N-methyl-2-pyrrolidone (NMP) | 40 mL |
| Pyridine | 2 mL |
| Reaction Conditions | |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 24 hours |
| Polymer Characterization | |
| Yield | 95% |
| Inherent Viscosity | 0.85 dL/g |
| Glass Transition Temperature (Tg) | > 250°C |
Experimental Protocols
This section details the methodology for the low-temperature solution polycondensation of this compound with an aromatic diacid chloride to synthesize a high-molecular-weight fluorinated polyamide.
Materials and Equipment
-
Monomers: this compound, Terephthaloyl Chloride
-
Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acid Scavenger: Pyridine, anhydrous
-
Apparatus: Three-necked round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, dropping funnel, ice bath.
Step-by-Step Polymerization Procedure
-
Reactor Setup: A 100 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The flask is flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.
-
Monomer Dissolution: this compound (1.80 g, 10 mmol) is dissolved in anhydrous NMP (20 mL) within the reaction flask. The solution is cooled to 0°C using an ice bath. Anhydrous pyridine (2 mL) is added to the solution as an acid scavenger.
-
Diacid Chloride Addition: Terephthaloyl chloride (2.03 g, 10 mmol) is dissolved in anhydrous NMP (20 mL) and placed in the dropping funnel. This solution is added dropwise to the stirred diamine solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The polymerization is continued with stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymer forms.
-
Polymer Precipitation: The viscous polymer solution is poured into a beaker containing 500 mL of vigorously stirring methanol to precipitate the polyamide.
-
Washing and Purification: The fibrous polymer precipitate is collected by filtration and washed thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Drying: The purified polymer is dried in a vacuum oven at 80°C for 24 hours to a constant weight.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the polymerization of this compound.
Caption: Experimental workflow for the synthesis of fluorinated polyamide.
Application Notes and Protocols for Suzuki Coupling Reactions of 1,3-Diaminotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,3-diaminotetrafluorobenzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This information is valuable for synthesizing novel fluorinated compounds with potential applications in medicinal chemistry and materials science. The protocols provided are based on established methods for the Suzuki coupling of fluorinated aryl compounds and should serve as a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3][4][5] The incorporation of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, making fluorinated building blocks like this compound highly valuable in drug discovery and materials science.[6][7] This document outlines the key considerations and provides detailed protocols for the successful Suzuki coupling of this compound with various arylboronic acids. The reaction facilitates the synthesis of poly-fluorinated biaryl structures, which are of significant interest in the development of novel pharmaceuticals and functional materials.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen or carbon-pseudohalogen bond of the electrophile (in this case, a C-F bond of this compound). This is often the rate-limiting step, especially for the less reactive C-F bonds.
-
Transmetalation: The organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Key Considerations for Coupling with this compound
The presence of multiple fluorine atoms on the benzene ring makes this compound an electron-deficient substrate. While C-F bonds are generally strong, their activation in highly fluorinated aromatic compounds can be achieved under specific catalytic conditions. The amino groups can also influence the reactivity of the substrate.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is crucial for efficient C-F bond activation. Electron-rich and sterically hindered phosphine ligands are often effective.
-
Base: A suitable base is required to activate the boronic acid and facilitate the transmetalation step. Common bases include carbonates, phosphates, and hydroxides.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents or mixtures with water are commonly used.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of reaction parameters such as temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol describes a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Anhydrous, degassed solvents
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction and improve yields, particularly for challenging couplings.
Materials:
-
Same as Protocol 1
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2-3 equiv.).
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling to room temperature, work up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of related fluorinated aryl compounds, which can serve as a reference for optimizing the reactions of this compound.
Table 1: Representative Conditions for Suzuki Coupling of Fluorinated Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | Pentafluoropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ | Dioxane | 100 | 18 | 88 |
| 3 | Hexafluorobenzene | Diphenylzinc | Pd(PCy₃)₂ | - | - | THF | 60 | 24 | 90+ |
| 4 | 1-Bromo-2,4-difluorobenzene | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME/H₂O | 80 | 16 | 92 |
Table 2: Screening of Reaction Parameters (Hypothetical for this compound)
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | Low |
| 2 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Toluene/H₂O | 110 | Moderate |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | High |
| 4 | Pd(OAc)₂ | SPhos | K₂CO₃ | DMF | 120 | Moderate |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Some of Fluorinated Benzimidazole Nucleosides | Break | International Journal of Chemistry | CCSE [ccsenet.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of High-Performance Polyimides from 1,3-Diaminotetrafluorobenzene and Aromatic Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of high-performance polyimides derived from 1,3-diaminotetrafluorobenzene and various aromatic dianhydrides. The incorporation of the tetrafluorinated diamine is anticipated to yield polyimides with exceptional thermal stability, chemical resistance, and desirable optical and dielectric properties. While specific experimental data for polyimides based on this compound is limited in the available literature, this document presents established protocols and representative data from analogous fluorinated polyimide systems to guide researchers in this area.
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their outstanding thermal stability, mechanical strength, and chemical resistance. The properties of these materials can be tailored by modifying the chemical structure of the diamine and dianhydride monomers. The introduction of fluorine atoms into the polymer backbone, as with this compound, is a key strategy for enhancing specific properties. The high electronegativity and bulkiness of fluorine atoms can disrupt polymer chain packing, leading to increased solubility, improved optical transparency, and a lower dielectric constant, making these materials highly attractive for applications in microelectronics, aerospace, and advanced coatings.
This document outlines the synthesis of polyimides from this compound and four common aromatic dianhydrides:
-
Pyromellitic dianhydride (PMDA)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Benzophenone-3,3',4,4'-tetracarboxylic dianhydride (BTDA)
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)
Synthesis Pathway
The synthesis of polyimides from this compound and dianhydrides typically follows a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final polyimide in the second step through thermal or chemical imidization.
Caption: General two-step synthesis pathway for polyimides.
Experimental Protocols
The following are detailed protocols for the synthesis of polyimides. Researchers should note that optimal reaction conditions may vary depending on the specific dianhydride used.
Protocol 1: Synthesis of Poly(amic acid) (PAA)
-
Materials and Setup:
-
This compound (purified by sublimation)
-
Aromatic dianhydride (PMDA, 6FDA, BTDA, or BPDA, dried under vacuum at 120°C for 12 hours)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
A three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
-
All glassware must be thoroughly dried before use.
-
-
Procedure: a. In the three-necked flask, dissolve an equimolar amount of this compound in the anhydrous polar aprotic solvent under a gentle stream of nitrogen. b. Once the diamine has completely dissolved, add an equimolar amount of the dianhydride in small portions over 30 minutes with continuous stirring. c. A viscous solution will begin to form. Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a high molecular weight poly(amic acid). d. The resulting PAA solution can be stored under refrigeration before proceeding to the imidization step.
Protocol 2: Thermal Imidization
-
Film Casting: a. Cast the PAA solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness. b. Place the cast film in a vacuum oven.
-
Curing Profile: a. Heat the film from room temperature to 100°C and hold for 1 hour to slowly remove the solvent. b. Gradually increase the temperature to 200°C and hold for 1 hour. c. Further increase the temperature to 300°C and hold for 1 hour to ensure complete imidization. d. Cool the oven slowly to room temperature to avoid thermal stress on the polyimide film. e. The resulting polyimide film can be carefully peeled from the glass substrate.
Protocol 3: Chemical Imidization
-
Procedure: a. To the PAA solution from Protocol 1, add a dehydrating agent, typically a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit of the PAA), dropwise with stirring. b. Continue stirring at room temperature for 12-24 hours. c. Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol. d. Collect the precipitated polyimide by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.
Data Presentation
The following tables summarize representative properties of fluorinated polyimides synthesized from various dianhydrides and fluorinated diamines. This data is intended to provide an indication of the properties that may be expected for polyimides derived from this compound.
Table 1: Thermal Properties of Fluorinated Polyimides
| Dianhydride | Fluorinated Diamine | Tg (°C) | Td5% (°C, N2) |
| PMDA | TFDB¹ | >400 | ~580 |
| 6FDA | TFDB¹ | 335 | ~540 |
| BTDA | TFMB² | 402 | 563[1] |
| BPDA | MABTFMB³ | >350 | >510[2] |
¹ 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl ² Trifluoromethylbenzene containing diamine ³ 2,2′-bis(trifluoromethyl)-4,4′-bis [4-(4-amino-3-methyl)benzamide]biphenyl
Table 2: Mechanical Properties of Fluorinated Polyimide Films
| Dianhydride | Fluorinated Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 6FDA | TFDB¹ | 108 | 3.1 | 5 |
| BTDA | TFMB² | 232.73[1] | 5.53[1] | 26.26[1] |
| BPDA | MABTFMB³ | >100 | >2.0 | >5 |
¹ 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl ² Trifluoromethylbenzene containing diamine ³ 2,2′-bis(trifluoromethyl)-4,4′-bis [4-(4-amino-3-methyl)benzamide]biphenyl
Table 3: Optical Properties of Fluorinated Polyimide Films
| Dianhydride | Fluorinated Diamine | Cutoff Wavelength (nm) | Transmittance at 450 nm (%) |
| 6FDA | TFDB¹ | 345 | >85 |
| BPDA | MABTFMB³ | 367[2] | >74.0[2] |
| 6FDA | ODA/DAFPD⁴ | ~380 | ~82 |
¹ 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl ³ 2,2′-bis(trifluoromethyl)-4,4′-bis [4-(4-amino-3-methyl)benzamide]biphenyl ⁴ Copolymer with 4,4'-oxydianiline and 6-(2,3,5,6-tetrafluoro-4-vinylphenoxy) pyrimidin-2,4-diamine
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preparation and characterization of polyimide films.
Caption: Workflow for polyimide film preparation and characterization.
Conclusion
The synthesis of polyimides from this compound and various aromatic dianhydrides offers a promising route to novel high-performance materials. The protocols and representative data provided in these application notes serve as a valuable resource for researchers venturing into this area. The expected enhancements in solubility, optical transparency, and dielectric properties, coupled with the inherent high thermal and mechanical stability of polyimides, make these materials compelling candidates for a wide range of advanced applications. Further experimental work is encouraged to fully elucidate the structure-property relationships of this specific class of fluorinated polyimides.
References
- 1. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics | MDPI [mdpi.com]
- 2. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Metal-Organic Frameworks with 1,3-Diaminotetrafluorobenzene Linkers
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The modular nature of MOFs allows for the tuning of their structure and function by judicious selection of the metal nodes and organic linkers. The use of fluorinated linkers, such as 1,3-Diaminotetrafluorobenzene, is a promising strategy for developing MOFs with unique properties, including enhanced chemical stability, hydrophobicity, and specific guest interactions, which are highly desirable for applications in drug delivery, catalysis, and gas separation.[1][2]
The this compound linker offers several potential advantages:
-
High Fluorine Content: The tetrafluorinated benzene ring can impart significant hydrophobicity to the MOF framework, which can be beneficial for the encapsulation and controlled release of hydrophobic drug molecules.[1]
-
Amino Functional Groups: The two amino groups provide strong coordination sites for metal ions and can also serve as functional sites for post-synthetic modification, allowing for the attachment of targeting ligands or other functional moieties.[3]
-
Rigidity and Geometry: The rigid nature of the phenyl ring can lead to the formation of robust and porous frameworks.
These application notes provide a hypothetical, generalized protocol for the solvothermal synthesis of a MOF using this compound as the organic linker, along with methods for its activation and characterization.
Data Presentation
The following table summarizes the expected physicochemical properties of a hypothetical MOF synthesized with this compound. These values are illustrative and based on data reported for other fluorinated and amino-functionalized MOFs. Actual experimental values will depend on the chosen metal ion and the final crystal structure.
| Property | Expected Range | Rationale |
| BET Surface Area (m²/g) | 800 - 2000 | Consistent with porous crystalline structures of MOFs. |
| Pore Volume (cm³/g) | 0.4 - 0.9 | Dependent on the packing and connectivity of the framework. |
| Pore Size (Å) | 10 - 25 | Tunable based on the metal node and synthesis conditions. |
| Thermal Stability (°C) | 300 - 400 | Fluorination can enhance thermal stability.[1] |
| Water Contact Angle (°) | > 90 | The high fluorine content is expected to result in a hydrophobic surface.[1] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Hypothetical Zn-based MOF with this compound
This protocol describes a general procedure for the solvothermal synthesis of a hypothetical zinc-based MOF using this compound.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol (absolute)
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.25 mmol of this compound in 15 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 100°C for 48 hours.
-
After 48 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the final product in a vacuum oven at 80°C for 12 hours.
Protocol 2: Activation of the Synthesized MOF
Activation is a crucial step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for drug loading and other applications.
Materials:
-
As-synthesized MOF powder
-
Methanol (analytical grade)
-
Vacuum oven
Procedure:
-
Immerse the as-synthesized MOF powder in methanol in a sealed container.
-
Gently agitate the suspension at room temperature for 24 hours.
-
Decant the methanol and replenish with fresh methanol. Repeat this solvent exchange process three times.
-
After the final wash, collect the MOF by filtration.
-
Transfer the MOF to a vacuum oven and heat at 120°C under vacuum for 12 hours to completely remove the solvent.
-
The activated MOF is now ready for characterization and drug loading experiments.
Protocol 3: Characterization of the MOF
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Procedure: A small amount of the activated MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is compared with a simulated pattern if a single crystal structure is obtained.
2. Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Purpose: To determine the specific surface area and pore size distribution of the activated MOF.
-
Procedure: A sample of the activated MOF is degassed under vacuum at an elevated temperature to remove any adsorbed impurities. Nitrogen adsorption-desorption isotherms are then measured at 77 K. The BET equation is used to calculate the surface area from the adsorption data.
3. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF.
-
Procedure: A small amount of the activated MOF is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the weight loss is monitored as a function of temperature.
4. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the MOF and to confirm the coordination of the linker to the metal centers.
-
Procedure: A small amount of the MOF is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR accessory. The infrared spectrum is recorded.
Visualization of Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Diaminotetrafluorobenzene for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diaminotetrafluorobenzene is a key monomer in the synthesis of high-performance fluorinated polyimides. The incorporation of the tetrafluorinated benzene ring into the polymer backbone imparts a unique combination of desirable properties, including exceptional thermal stability, low dielectric constants, high optical transparency, and reduced water absorption. These characteristics make the resulting polymers highly attractive for advanced applications in microelectronics, flexible displays, semiconductor packaging, and optical communication.
The strong electron-withdrawing nature of the fluorine atoms in this compound enhances the thermal and oxidative stability of the resulting polyimides. Furthermore, the bulky fluorine atoms disrupt intermolecular charge transfer complex formation, leading to polymers with high optical transparency and lower dielectric constants. This document provides detailed application notes, experimental protocols, and key performance data for high-performance polymers derived from this compound.
Data Presentation: Properties of High-Performance Polymers
The properties of polyimides derived from this compound can be tailored by selecting different dianhydride co-monomers. The following tables summarize key quantitative data for representative fluorinated polyimides.
| Property | Polyimide from 6FDA | Polyimide from PMDA | Polyimide from BTDA |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 259-281 °C[1] | - | - |
| 5% Weight Loss Temperature (TGA) | 551-561 °C (in N2)[1] | - | - |
| Mechanical Properties | |||
| Tensile Strength | - | - | - |
| Elongation at Break | - | - | - |
| Electrical Properties | |||
| Dielectric Constant (1 MHz) | 2.69–2.85[1] | 2.74–3.2[2] | 2.74–3.2[2] |
| Optical Properties | |||
| Cut-off Wavelength | 327-343 nm[1] | - | - |
| Other Properties | |||
| Water Absorption | 0.59–0.68%[1] | 0.2–0.7%[2] | 0.2–0.7%[2] |
| Solubility | Excellent in NMP, CHCl3, THF[1] | Soluble in DMF and NMP (on heating)[2] | Soluble in NMP, DMF, and DMAc[2] |
6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride PMDA: Pyromellitic dianhydride BTDA: 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride NMP: N-Methyl-2-pyrrolidone DMF: N,N-Dimethylformamide DMAc: N,N-Dimethylacetamide THF: Tetrahydrofuran
Experimental Protocols
Protocol 1: Two-Step Synthesis of Fluorinated Polyimide via Poly(amic acid) and Thermal Imidization
This protocol describes a general two-step method for synthesizing fluorinated polyimides, which is the most common approach.
Step 1: Synthesis of Poly(amic acid) (PAA)
-
Materials:
-
This compound
-
Aromatic tetracarboxylic dianhydride (e.g., 6FDA, PMDA, BTDA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas supply
-
Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.
-
-
Procedure:
-
In a dry three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of this compound in anhydrous DMAc.
-
Stir the solution at room temperature until the diamine has completely dissolved.
-
Slowly add an equimolar amount of the chosen dianhydride powder to the diamine solution in small portions with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.[3][4]
-
Step 2: Thermal Imidization
-
Materials:
-
Poly(amic acid) solution from Step 1
-
Glass substrate
-
Spin coater (optional)
-
High-temperature oven with programmable temperature control.
-
-
Procedure:
-
Cast the poly(amic acid) solution onto a clean glass substrate to form a thin film. A spin coater can be used for uniform film thickness.
-
Place the coated substrate in a high-temperature oven.
-
Thermally cure the film using a step-wise heating program. A typical program is:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film can be peeled from the glass substrate.
-
Protocol 2: One-Step High-Temperature Polycondensation
This method directly yields the polyimide without the isolation of the poly(amic acid) intermediate.
-
Materials:
-
This compound
-
Aromatic tetracarboxylic dianhydride
-
m-cresol
-
Isoquinoline (catalyst)
-
Nitrogen gas supply
-
Reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap.
-
-
Procedure:
-
To a reaction flask, add equimolar amounts of this compound and the dianhydride, along with m-cresol as the solvent and a catalytic amount of isoquinoline.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Water generated during the imidization is removed by azeotropic distillation using the Dean-Stark trap.
-
After the reaction is complete (typically several hours), the polymer solution is cooled to room temperature.
-
The polyimide can be isolated by precipitation in a non-solvent such as ethanol, followed by filtration and drying.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Two-Step Polyimide Synthesis
Caption: Workflow for the two-step synthesis of fluorinated polyimides.
Diagram 2: Structure-Property Relationship
Caption: Influence of this compound on polymer properties and applications.
References
- 1. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 1,3-Diaminotetrafluorobenzene for Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diaminotetrafluorobenzene is a valuable building block in medicinal chemistry, primarily due to the influence of its tetrafluorinated phenyl ring on the physicochemical and pharmacological properties of target molecules. The strong electron-withdrawing nature of the fluorine atoms can significantly impact the pKa of the amino groups and the overall lipophilicity and metabolic stability of the resulting derivatives. This application note provides detailed protocols for key derivatization reactions of this compound to generate versatile pharmaceutical intermediates, including di-acylated compounds, tetrafluorinated benzimidazoles, and quinoxalines.
Key Derivatization Strategies
The primary amino groups of this compound serve as reactive handles for a variety of chemical transformations. The main derivatization strategies include:
-
Di-acylation: Reaction with acylating agents to form diamides.
-
Cyclocondensation with Aldehydes: Formation of tetrafluorinated benzimidazole derivatives.
-
Cyclocondensation with 1,2-Dicarbonyls: Synthesis of tetrafluorinated quinoxaline derivatives.
These reactions yield core structures that are prevalent in a wide range of biologically active compounds.
Data Presentation
Table 1: Summary of Derivatization Reactions of this compound
| Product Class | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diamide | Acetic Anhydride, Pyridine | Dichloromethane | Room Temp. | 2 | >95 |
| Benzimidazole | Aromatic Aldehyde, Nitrobenzene | Ethanol | Reflux | 12 | 70-85 |
| Quinoxaline | Benzil, Acetic Acid | Ethanol | Reflux | 4 | >90 |
Experimental Protocols
Protocol 1: Synthesis of N,N'-(2,4,5,6-Tetrafluoro-1,3-phenylene)diacetamide (Diamide Formation)
This protocol describes the di-acylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Separatory Funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dry dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid is N,N'-(2,4,5,6-tetrafluoro-1,3-phenylene)diacetamide. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Synthesis of 4,6-Difluorobenzimidazole Derivatives (Cyclocondensation with Aldehydes)
This protocol outlines the synthesis of tetrafluorinated benzimidazoles from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic Aldehyde (e.g., benzaldehyde)
-
Nitrobenzene
-
Ethanol
-
Reflux Condenser
-
Heating Mantle
-
Magnetic Stirrer and Stir Bar
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Add nitrobenzene (2.0 eq) to the mixture to act as an oxidant.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution upon cooling. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the purified 4,6-difluorobenzimidazole derivative under vacuum.
Protocol 3: Synthesis of Tetrafluorinated Quinoxaline Derivatives (Cyclocondensation with 1,2-Dicarbonyls)
This protocol details the preparation of tetrafluorinated quinoxalines by reacting this compound with a 1,2-dicarbonyl compound, such as benzil.
Materials:
-
This compound
-
Benzil
-
Glacial Acetic Acid
-
Ethanol
-
Reflux Condenser
-
Heating Mantle
-
Magnetic Stirrer and Stir Bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and benzil (1.0 eq).
-
Add ethanol as the solvent and a catalytic amount of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the formation of the quinoxaline derivative by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will typically crystallize out of the solution. Collect the crystals by filtration.
-
Wash the product with a small amount of cold ethanol.
-
Dry the resulting tetrafluorinated quinoxaline derivative.
Visualizations
Caption: Derivatization pathways of this compound.
Caption: General experimental workflow for derivatization.
Application Notes and Protocols: Synthesis of Novel Benzimidazoles from 1,3-Diaminotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of fluorine atoms into the benzimidazole scaffold can significantly enhance these biological activities and improve pharmacokinetic profiles. This document provides a detailed experimental protocol for the synthesis of novel 2-aryl-4,6,7-trifluoro-1H-benzimidazoles through the cyclocondensation of 1,3-Diaminotetrafluorobenzene with various aromatic aldehydes. This method offers a straightforward approach to novel fluorinated benzimidazoles, which are of significant interest in medicinal chemistry and drug discovery.
The reaction proceeds via an acid-catalyzed condensation of this compound with an aromatic aldehyde, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. The strong electron-withdrawing nature of the fluorine atoms on the diamine precursor reduces its nucleophilicity, potentially requiring more forcing reaction conditions compared to non-fluorinated analogues.
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-4,6,7-trifluoro-1H-benzimidazoles
This protocol describes a general procedure for the synthesis of 2-aryl-4,6,7-trifluoro-1H-benzimidazoles from this compound and a variety of aromatic aldehydes.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)
-
Ethanol (or other suitable solvent like N,N-Dimethylformamide)
-
Concentrated Hydrochloric Acid (or other acid catalyst like p-toluenesulfonic acid)
-
Sodium Bicarbonate solution (saturated)
-
Distilled water
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (10 mL per mmol of diamine).
-
Addition of Reagents: To the stirred solution, add the respective aromatic aldehyde (1.1 eq.).
-
Acid Catalysis: Carefully add concentrated hydrochloric acid (2-3 drops) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Isolation of Product: The precipitated solid product is collected by vacuum filtration and washed with cold distilled water.
-
Drying and Purification: The crude product is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2-aryl-4,6,7-trifluoro-1H-benzimidazole derivative.
Data Presentation
The following table summarizes the expected yields for the synthesis of various 2-aryl-4,6,7-trifluoro-1H-benzimidazole derivatives based on the general protocol. Please note that these are estimated yields and may vary depending on the specific reaction conditions and the nature of the aldehyde substituent.
| Entry | Aldehyde | Product | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-4,6,7-trifluoro-1H-benzimidazole | C₁₃H₇F₃N₂ | 264.21 | 75-85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,6,7-trifluoro-1H-benzimidazole | C₁₃H₆ClF₃N₂ | 298.65 | 70-80 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4,6,7-trifluoro-1H-benzimidazole | C₁₄H₉F₃N₂O | 294.23 | 72-82 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-4,6,7-trifluoro-1H-benzimidazole | C₁₃H₆F₃N₃O₂ | 309.20 | 65-75 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2-aryl-4,6,7-trifluoro-1H-benzimidazoles.
Caption: Experimental workflow for the synthesis of benzimidazoles.
Signaling Pathway/Logical Relationship
The logical flow of the chemical transformation is depicted in the diagram below, starting from the reactants and proceeding through the key intermediate to the final product.
Caption: Reaction pathway from reactants to the benzimidazole product.
Application Notes and Protocols for Post-Polymerization Modification of Polymers Containing 1,3-Diaminotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the post-polymerization modification of polymers incorporating 1,3-diaminotetrafluorobenzene. The unique electronic properties of the tetrafluorinated phenyl ring, combined with the reactive amino groups, offer a versatile platform for a variety of chemical modifications. These modifications are particularly relevant for applications in drug delivery, diagnostics, and biomaterial development, where precise control over polymer properties is crucial.[1][2][3][4][5]
The protocols outlined below are based on established chemical transformations applied to analogous polymeric systems and fluorinated aromatic compounds.[6][7][8][9][10] Researchers should consider these as foundational methods that may require optimization for specific polymer structures and desired functionalities.
Overview of Modification Strategies
Polymers containing this compound offer two primary sites for post-polymerization modification: the amine groups and the fluorine atoms on the aromatic ring. The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the para-position to the amino groups. The amino groups themselves can undergo a wide range of classical amine-based chemical transformations.
A general workflow for post-polymerization modification is depicted below:
Caption: General workflow for post-polymerization modification.
Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms
The fluorine atoms on the polymer backbone can be substituted with various nucleophiles. This allows for the introduction of a wide range of functional groups, enabling the tuning of properties such as solubility, hydrophilicity, and bioactivity.
Thiol-para-Fluoro Substitution
This protocol describes the substitution of a fluorine atom with a thiol-containing molecule, a highly efficient "click" reaction.[11]
Experimental Protocol:
-
Dissolution: Dissolve the polymer containing this compound (1.0 g, 1.0 equiv. of monomer units) in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF), 20 mL).
-
Reagent Addition: To the stirred solution, add the desired thiol (1.2 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC) of a small aliquot.
-
Precipitation: Precipitate the modified polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol, water, or diethyl ether).
-
Purification: Collect the precipitate by filtration, wash thoroughly with the non-solvent to remove unreacted reagents, and dry under vacuum at 40 °C.
Data Presentation:
| Entry | Thiol Nucleophile | Reaction Time (h) | Degree of Substitution (%) |
| 1 | 1-Dodecanethiol | 4 | 95 |
| 2 | Cysteamine HCl | 6 | 88 |
| 3 | Thiol-PEG (5 kDa) | 5 | 92 |
Note: The degree of substitution can be determined by 19F NMR spectroscopy by monitoring the disappearance of the signal corresponding to the substituted fluorine atom.
Amine-para-Fluoro Substitution
Primary and secondary amines can also be used as nucleophiles for the substitution of fluorine atoms.
Experimental Protocol:
-
Dissolution: Dissolve the polymer (1.0 g, 1.0 equiv. of monomer units) in a polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), 20 mL).
-
Reagent Addition: Add the amine nucleophile (2.5 equiv.). The excess amine can also act as the base.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and precipitate the polymer in a suitable non-solvent.
-
Purification: Filter the polymer, wash extensively with the non-solvent, and dry under vacuum.
Modification of Amino Groups
The primary amino groups on the polymer backbone provide reactive handles for a variety of chemical transformations.
Acylation of Amino Groups
Acylation with acid chlorides or anhydrides is a straightforward method to introduce new functional groups.
Experimental Protocol:
-
Dissolution: Dissolve the polymer (1.0 g, 1.0 equiv. of monomer units) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (20 mL) containing a non-nucleophilic base (e.g., TEA, 2.2 equiv.).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acid chloride or anhydride (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Quench the reaction by the slow addition of water.
-
Extraction: If using DCM, wash the organic layer with dilute HCl, saturated NaHCO3, and brine. Dry over anhydrous MgSO4.
-
Isolation: Concentrate the solution and precipitate the polymer in a non-solvent. Collect the polymer by filtration and dry under vacuum.
Data Presentation:
| Entry | Acylating Agent | Degree of Acylation (%) |
| 1 | Acetyl Chloride | >98 |
| 2 | Methacryloyl Chloride | 95 |
| 3 | Biotin-NHS ester | 90 |
Note: The degree of acylation can be determined by 1H NMR spectroscopy by comparing the integration of the newly introduced protons with the polymer backbone protons.
The reaction pathway for acylation can be visualized as follows:
Caption: Acylation of the polymer's amino group.
Reductive Amination
Reductive amination allows for the introduction of alkyl groups to the amino functionalities.
Experimental Protocol:
-
Dissolution: Dissolve the polymer (1.0 g, 1.0 equiv. of monomer units) in a suitable solvent such as methanol or THF (20 mL).
-
Imine Formation: Add the desired aldehyde or ketone (1.5 equiv.) and a catalytic amount of acetic acid. Stir at room temperature for 2-4 hours.
-
Reduction: Add a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (2.0 equiv.) in portions.
-
Reaction: Stir the reaction mixture for an additional 12-24 hours at room temperature.
-
Work-up: Quench the reaction with water and remove the solvent under reduced pressure.
-
Purification: Redissolve the crude polymer in a minimal amount of a good solvent and precipitate in a non-solvent. Filter and dry under vacuum.
Characterization of Modified Polymers
Thorough characterization is essential to confirm the successful modification and to determine the degree of functionalization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 19F, 13C): To confirm the covalent attachment of the new functional groups and to quantify the degree of modification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the appearance of new functional group vibrations (e.g., C=O stretch in amides) and the disappearance of starting material signals.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer and to ensure no significant chain degradation occurred during modification.
-
Thermal Gravimetric Analysis (TGA): To assess the thermal stability of the modified polymer.
Applications in Drug Development
The ability to precisely tailor the properties of these fluorinated polymers opens up numerous possibilities in drug development.[1][4][5]
-
Drug Conjugation: The modified functional groups can be used to covalently attach drug molecules, creating polymer-drug conjugates with improved pharmacokinetics.
-
Targeting Ligand Attachment: Bioactive molecules such as peptides, antibodies, or small molecules can be attached to target specific cells or tissues.
-
Hydrophilicity/Hydrophobicity Balance: Modification with hydrophilic (e.g., PEG) or hydrophobic moieties can control the self-assembly of the polymers into nanoparticles for drug encapsulation.
The logical relationship for creating a polymer-drug conjugate is illustrated below:
Caption: Formation of a polymer-drug conjugate.
By following these detailed protocols and characterization methods, researchers can effectively utilize polymers containing this compound as a versatile platform for the development of advanced materials for a wide range of scientific and therapeutic applications.
References
- 1. Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Para-Fluoro Postpolymerization Chemistry of Poly(pentafluorobenzyl methacrylate): Modification with Amines, Thiols, and Carbonylthiolates | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1,3-Diaminotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1,3-diaminotetrafluorobenzene, a critical building block in the development of pharmaceuticals, agrochemicals, and high-performance polymers.[1] The protocols outlined below are designed for scalability and industrial application, focusing on efficiency, safety, and product purity.
Overview of Synthetic Strategies
The industrial production of this compound can be approached through two primary synthetic routes, each with distinct advantages and considerations for scale-up.
-
Route A: Nucleophilic Aromatic Substitution (SNAr) : This method involves the direct amination of a highly fluorinated benzene ring, such as hexafluorobenzene. The high electronegativity of the fluorine atoms facilitates nucleophilic attack by an amine source.[2][3]
-
Route B: Reduction of a Dinitro Intermediate : This classic approach involves the nitration of a suitable tetrafluorobenzene precursor followed by the reduction of the nitro groups to amines. This is a well-established and scalable method for the synthesis of aromatic amines.[4][5][6][7]
This document will focus on a plausible and scalable protocol derived from the principles of the reduction of a dinitro intermediate, a robust and well-documented pathway for analogous compounds.
Reaction Pathway and Workflow
The proposed industrial synthesis follows a two-step process: dinitration of 1,2,4,5-tetrafluorobenzene followed by catalytic hydrogenation.
Experimental Protocols
Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn. The nitration reaction is highly exothermic and requires careful temperature control.
Step 1: Synthesis of 1,3-Dinitro-2,4,5,6-tetrafluorobenzene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 1,2,4,5-Tetrafluorobenzene | 150.08 | 1.43 | 1.50 kg | 10.0 |
| Fuming Nitric Acid (90%) | 63.01 | 1.49 | 2.10 L | 35.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 1.84 | 2.10 L | 38.6 |
| Dichloromethane | 84.93 | 1.33 | 10 L | - |
| Deionized Water | 18.02 | 1.00 | 20 L | - |
| Saturated Sodium Bicarbonate | 84.01 | - | 5 L | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | 500 g | - |
Protocol:
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel is assembled and cooled to 0°C using a circulating chiller.
-
Preparation of Nitrating Mixture: Carefully add 2.10 L of concentrated sulfuric acid to the reactor. While maintaining the temperature between 0 and 5°C, slowly add 2.10 L of fuming nitric acid via the dropping funnel with vigorous stirring.
-
Addition of Starting Material: Once the nitrating mixture is homogeneous and the temperature is stable at 0°C, add 1.50 kg of 1,2,4,5-tetrafluorobenzene dropwise over a period of 2-3 hours. The reaction temperature must be maintained below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by GC-MS.
-
Workup:
-
Carefully pour the reaction mixture over 10 kg of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 3 L).
-
Combine the organic layers and wash with deionized water (2 x 4 L) and then with saturated sodium bicarbonate solution (2 x 2.5 L) until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-dinitro-2,4,5,6-tetrafluorobenzene.
-
Expected Yield: Approximately 2.1 kg (87%) of a yellow solid.
Step 2: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Dinitro-2,4,5,6-tetrafluorobenzene | 240.08 | 2.10 kg | 8.75 |
| Palladium on Carbon (10 wt%) | - | 105 g | - |
| Ethanol (95%) | 46.07 | 10 L | - |
| Hydrogen Gas | 2.02 | - | - |
Protocol:
-
Reactor Setup: A 20 L stainless steel hydrogenation reactor is charged with 2.10 kg of 1,3-dinitro-2,4,5,6-tetrafluorobenzene, 10 L of ethanol, and 105 g of 10% Pd/C catalyst.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi. The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by the uptake of hydrogen.
-
Reaction Completion: The reaction is typically complete within 4-6 hours. The completion can be confirmed by TLC or GC-MS analysis of a sample from the reaction mixture.
-
Workup:
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with an additional 2 L of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
-
Expected Yield: Approximately 1.5 kg (95%) of a light brown solid.
Purification Protocol
The crude product can be purified by vacuum distillation to obtain a high-purity product.
Equipment:
-
Vacuum distillation apparatus with a short path distillation head.
-
Heating mantle and magnetic stirrer.
-
Vacuum pump capable of reaching <1 mmHg.
Protocol:
-
The crude this compound is charged into the distillation flask.
-
The system is evacuated to a pressure of approximately 1 mmHg.
-
The flask is heated gradually. The product will distill at approximately 105-110°C at 1 mmHg.
-
Collect the fraction that distills at a constant temperature.
-
The purified product is a colorless to pale yellow solid upon cooling.
Purity: >98% (as determined by GC-MS and NMR).
Applications in Drug Development and Materials Science
This compound is a versatile building block due to its unique electronic and structural properties.[1]
-
Pharmaceuticals: The tetrafluorinated benzene ring can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] The two amino groups provide reactive sites for the synthesis of a variety of heterocyclic compounds, such as benzimidazoles, which are common scaffolds in medicinal chemistry.[1]
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of the fluorinated moiety can improve the efficacy and environmental persistence of pesticides and herbicides.
-
High-Performance Polymers: The diamine can be used as a monomer in the synthesis of polyimides and other polymers with high thermal stability and chemical resistance.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 1,3-Diaminotetrafluorobenzene in Agrochemical Synthesis: A Review of Potential Applications and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diaminotetrafluorobenzene is a highly fluorinated aromatic diamine with unique electronic and steric properties that make it an intriguing building block for the synthesis of novel bioactive molecules. The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly lowers the pKa of the amino groups, influencing their reactivity and the properties of downstream products. While a comprehensive review of current literature and patent databases does not reveal specific, commercialized agrochemicals synthesized directly from this compound, its structural motifs are present in a variety of modern pesticides. This document outlines the potential applications of this compound in agrochemical synthesis based on the known reactivity of m-phenylenediamines and the established role of fluorinated compounds in enhancing pesticidal activity.
The incorporation of fluorine into agrochemicals is a well-established strategy to enhance their efficacy. Fluorine atoms can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target enzymes or receptors, often leading to lower application rates and improved environmental profiles. Given these advantages, this compound represents a promising, yet underexplored, starting material for the development of new generations of herbicides, insecticides, and fungicides.
Potential Synthetic Applications in Agrochemical Scaffolds
The two amino groups of this compound, positioned in a meta-arrangement, can serve as nucleophilic centers for the construction of various agrochemical scaffolds. Unlike ortho-phenylenediamines, which are precursors to benzimidazoles, m-phenylenediamines can be utilized to synthesize other important classes of compounds.
Hypothetical Agrochemical Scaffolds from this compound:
-
Substituted Ureas and Thioureas: Reaction with isocyanates or isothiocyanates can yield tetrafluorinated phenylureas and phenylthioureas. Many commercial herbicides, such as Diuron and Linuron, belong to the phenylurea class, acting as inhibitors of photosystem II. The high degree of fluorination could lead to derivatives with altered selectivity and improved herbicidal activity.
-
Diamides and Polyamides: Condensation with dicarboxylic acids or their derivatives can produce diamides and polyamides. While less common as a primary agrochemical scaffold, this linkage is present in some insecticides and can be a route to novel active ingredients.
-
Heterocyclic Compounds: While not suitable for benzimidazole synthesis, this compound could be a precursor to other heterocyclic systems through cyclization reactions with appropriate bifunctional reagents. For instance, reaction with 1,3-dielectrophiles could lead to the formation of seven-membered heterocyclic rings.
-
Azo Dyes with Potential Herbicidal Activity: Diazotization of one or both amino groups followed by coupling with a suitable aromatic partner could lead to azo compounds. Some azo compounds have been investigated for their herbicidal properties.
Data Presentation
As no specific agrochemicals derived from this compound are documented, the following table summarizes the key physicochemical properties of this building block that are relevant for its potential application in agrochemical synthesis.
| Property | Value | Significance in Agrochemical Synthesis |
| Molecular Formula | C₆H₄F₄N₂ | High fluorine content can enhance biological activity and metabolic stability. |
| Molecular Weight | 180.11 g/mol | A relatively small building block for the construction of more complex molecules. |
| Appearance | Off-white to light brown crystalline powder | Standard solid handling procedures apply. |
| Melting Point | 103-107 °C | A stable solid at room temperature. |
| pKa | (estimated) < 5 | The electron-withdrawing fluorine atoms reduce the basicity of the amino groups, affecting their nucleophilicity and reaction conditions. |
| Solubility | Soluble in many organic solvents. | Facilitates its use in a variety of reaction media. |
Experimental Protocols
The following are generalized, hypothetical protocols for the synthesis of derivatives from this compound that could serve as starting points for the discovery of new agrochemicals.
Protocol 1: General Procedure for the Synthesis of a Tetrafluorinated Phenylurea Derivative
This protocol describes a general method for the reaction of this compound with an isocyanate to form a substituted urea, a common scaffold in herbicides.
Materials:
-
This compound
-
Aryl or alkyl isocyanate (e.g., phenyl isocyanate)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
To this solution, add the aryl or alkyl isocyanate (2.2 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterize the final product by standard analytical techniques (NMR, IR, MS).
Protocol 2: General Procedure for the Synthesis of a Tetrafluorinated Diamide Derivative
This protocol outlines a general method for the acylation of this compound with an acid chloride to form a diamide.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) (2.2 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, pyridine)
-
A non-nucleophilic base (e.g., triethylamine, pyridine) (2.5 equivalents)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) and the non-nucleophilic base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, wash the mixture with water and a saturated aqueous solution of sodium bicarbonate to remove excess acid chloride and the hydrochloride salt of the base.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the purified product using appropriate analytical methods.
Mandatory Visualization
Caption: Hypothetical synthetic pathways from this compound to potential agrochemical scaffolds.
Caption: General workflow for the discovery of novel agrochemicals from this compound.
Conclusion
While the direct application of this compound in the synthesis of currently marketed agrochemicals is not documented, its unique structure and high degree of fluorination make it a building block with significant potential for the discovery of novel pesticides. The general synthetic protocols and conceptual pathways outlined in this document provide a framework for researchers to explore the synthesis of new libraries of compounds derived from this promising starting material. Future research in this area may lead to the development of next-generation agrochemicals with improved efficacy and desirable environmental properties.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Diaminotetrafluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-Diaminotetrafluorobenzene synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: Nucleophilic Aromatic Substitution and Reduction of a Dinitro Precursor.
Route 1: Nucleophilic Aromatic Substitution of Hexafluorobenzene
This method involves the reaction of hexafluorobenzene with an aminating agent, such as ammonia or sodamide. While direct, this route can present challenges in achieving the desired regioselectivity and minimizing side reactions.
Logical Workflow for Troubleshooting Route 1
Caption: Troubleshooting workflow for the nucleophilic aromatic substitution route.
Question 1: My synthesis is yielding the 1,4-isomer as the major product instead of the desired 1,3-isomer. How can I improve the regioselectivity?
Answer: The formation of the 1,4-isomer (2,3,5,6-tetrafluoro-p-phenylenediamine) is a common issue in the nucleophilic aromatic substitution of hexafluorobenzene. This is due to the electronic properties of the fluorinated ring, which favor para-substitution.[1][2][3] To improve the yield of the 1,3-isomer, consider the following strategies:
-
Modification of Reaction Conditions: Experiment with different solvents and temperatures. The choice of solvent can influence the orientation of the incoming nucleophile. Non-polar solvents may offer different selectivity compared to polar aprotic solvents.
-
Use of a Directing Group: While more complex, a multi-step synthesis involving a directing group can force the desired meta-substitution. This would involve introducing a meta-directing group to the hexafluorobenzene ring, performing the amination, and then removing the directing group.
-
Post-Synthesis Isomer Separation: If modifying the reaction conditions does not provide the desired selectivity, focus on efficient separation of the isomers. High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., a pentafluorophenyl column) can be effective for separating positional isomers of fluorinated compounds.[4][5]
Question 2: I am observing the formation of significant amounts of tri- and tetra-aminated byproducts. What is causing this and how can it be prevented?
Answer: The formation of poly-aminated byproducts is typically a result of excessive aminating agent or prolonged reaction times, leading to further substitution on the diaminotetrafluorobenzene product.
-
Stoichiometric Control: Carefully control the molar ratio of the aminating agent to hexafluorobenzene. Use a slight excess of the aminating agent to drive the initial reaction, but avoid a large excess that would promote further substitution.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time for maximizing the formation of the desired diamino product while minimizing poly-amination.
-
Temperature Control: Lowering the reaction temperature may help to control the reactivity and reduce the rate of subsequent amination reactions.
| Parameter | Recommended Range | Potential Impact on Yield |
| Temperature | 150-250 °C (autoclave) | Higher temperatures increase reaction rate but may also increase byproduct formation. |
| Pressure | Varies with temperature and solvent | Sufficient pressure is needed to maintain reactants in the liquid phase. |
| Solvent | Pyridine, N,N-Dimethylformamide (DMF) | Solvent polarity can influence regioselectivity and reaction rate. |
| Amine Source | Aqueous Ammonia, Sodamide in liquid ammonia | Sodamide is a stronger nucleophile but can be more challenging to handle.[1] |
Table 1: General Reaction Parameters for Nucleophilic Aromatic Substitution of Hexafluorobenzene.
Route 2: Reduction of 1,3-Dinitro-2,4,5,6-tetrafluorobenzene
This two-step approach involves the nitration of tetrafluorobenzene followed by the selective reduction of the dinitro compound to the corresponding diamine. This route can offer better regioselectivity but requires careful control of the reduction step.
Logical Workflow for Troubleshooting Route 2
Caption: Troubleshooting workflow for the reduction of 1,3-dinitro-tetrafluorobenzene.
Question 3: My reduction of 1,3-dinitro-2,4,5,6-tetrafluorobenzene is incomplete, resulting in a mixture of the starting material and the mono-amino-mono-nitro intermediate. How can I drive the reaction to completion?
Answer: Incomplete reduction is a common challenge in the synthesis of diamines from dinitro compounds. The following factors should be considered:
-
Choice and Amount of Reducing Agent: The choice of reducing agent is critical for achieving complete reduction. For the reduction of aromatic nitro groups, common reagents include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or metal-acid systems (e.g., SnCl₂/HCl, Fe/HCl).[6] Ensure that a sufficient stoichiometric excess of the reducing agent is used.
-
Catalyst Activity: If using catalytic hydrogenation, the activity of the catalyst is paramount. Use a fresh batch of catalyst or ensure the existing catalyst has not been poisoned.
-
Reaction Conditions: The temperature and pressure for catalytic hydrogenation, or the temperature for metal-acid reductions, should be optimized. Monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC can help determine the necessary reaction time.
Question 4: I am observing the formation of colored impurities, possibly azo or azoxy compounds. How can I prevent their formation?
Answer: The formation of azo and azoxy compounds can occur as side reactions during the reduction of nitroarenes, particularly if the reaction conditions are not carefully controlled.
-
Control of Reaction Temperature: Exothermic reactions can lead to localized overheating, which can promote the formation of these byproducts. Maintain a controlled temperature throughout the addition of the reducing agent and the course of the reaction.
-
Choice of Reducing Agent: Some reducing agents are more prone to forming these side products than others. Catalytic hydrogenation is often a cleaner method compared to some metal-based reductions.
-
pH Control: In metal-acid reductions, maintaining an acidic pH is crucial. In neutral or basic conditions, the formation of azo and azoxy compounds is more likely.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd-C | 1-5 atm H₂, RT to 50°C, Ethanol or Ethyl Acetate | High yield, clean reaction | Catalyst can be pyrophoric, potential for dehalogenation. |
| SnCl₂·2H₂O / HCl | Reflux in Ethanol or Acetic Acid | Effective for selective reductions | Requires stoichiometric amounts, work-up can be tedious. |
| Fe / HCl or Acetic Acid | Reflux in water/ethanol mixture | Inexpensive, effective | Requires acidic conditions, large amount of iron sludge. |
| Hydrazine Hydrate / FeCl₃ | Reflux in Ethanol | Can be selective for one nitro group | Hydrazine is toxic.[6] |
Table 2: Comparison of Common Reducing Agents for Nitroarenes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: Both nucleophilic aromatic substitution on hexafluorobenzene and the reduction of 1,3-dinitro-2,4,5,6-tetrafluorobenzene are viable routes. The choice often depends on the availability of starting materials, desired purity, and scale of the synthesis. The reduction route can offer better control over the final isomer distribution.
Q2: How can I purify the final this compound product?
A2: Purification can be achieved through several methods:
-
Recrystallization: If a suitable solvent is found, recrystallization is an effective method for removing impurities.
-
Column Chromatography: For small-scale purifications and for separating isomers, column chromatography on silica gel or a more specialized stationary phase like a fluorinated phase can be employed.
-
Sublimation: Given that many fluorinated compounds are volatile solids, sublimation under vacuum can be an effective purification technique.
Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A3: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the reaction progress, identifying byproducts, and assessing the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for the separation and quantification of isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural confirmation of the final product and intermediates.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
Materials:
-
Hexafluorobenzene
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Autoclave reactor
Procedure:
-
In a high-pressure autoclave, combine hexafluorobenzene (1 equivalent), aqueous ammonia (10-20 equivalents), and ethanol.
-
Seal the autoclave and heat the mixture to 150-180°C for 12-24 hours. The pressure will increase due to the vapor pressure of the reactants at the elevated temperature.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.
-
The resulting residue will contain a mixture of diaminotetrafluorobenzene isomers. This mixture can be purified by column chromatography or fractional crystallization to isolate the 1,3-isomer.
Synthesis Pathway for Nucleophilic Aromatic Substitution
Caption: Synthesis of this compound via nucleophilic aromatic substitution.
Protocol 2: Synthesis of this compound via Reduction of 1,3-Dinitro-2,4,5,6-tetrafluorobenzene
Step A: Nitration of 1,2,4,5-Tetrafluorobenzene
-
(This protocol assumes the availability of 1,3-dinitro-2,4,5,6-tetrafluorobenzene. The nitration of tetrafluorobenzene would be a preceding step, typically carried out with a mixture of nitric acid and sulfuric acid.)
Step B: Reduction of 1,3-Dinitro-2,4,5,6-tetrafluorobenzene
Materials:
-
1,3-Dinitro-2,4,5,6-tetrafluorobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve 1,3-Dinitro-2,4,5,6-tetrafluorobenzene (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve tin(II) chloride dihydrate (5-6 equivalents) in concentrated hydrochloric acid.
-
Slowly add the tin(II) chloride solution to the solution of the dinitro compound with stirring. An exothermic reaction will occur.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Filter the mixture to remove the tin salts.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthesis Pathway for Reduction Route
Caption: Synthesis of this compound via reduction of the dinitro precursor.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Side reactions and byproducts in 1,3-Diaminotetrafluorobenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Diaminotetrafluorobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and byproduct formation. The primary synthetic route is the nucleophilic aromatic substitution of a polyfluorinated benzene precursor with ammonia.
| Issue | Potential Cause | Recommended Action |
| Low yield of this compound | Incomplete reaction: Insufficient reaction time, temperature, or pressure. | Monitor the reaction progress using techniques like GC-MS or TLC. If the reaction has stalled, consider incrementally increasing the temperature or pressure within safe limits. Extending the reaction time may also improve conversion. |
| Suboptimal ammonia concentration: Too low a concentration of ammonia can lead to a slow reaction rate. | Ensure a sufficient excess of aqueous or anhydrous ammonia is used to drive the reaction to completion. The optimal concentration may need to be determined empirically. | |
| Presence of significant amounts of 1,4-Diaminotetrafluorobenzene | Isomer formation: The para-isomer (1,4-diamino) is a common byproduct in the di-substitution of hexafluorobenzene and other symmetrically substituted tetrafluorobenzenes. The first amino group directs the second substitution primarily to the para position. | Reaction Control: Modifying reaction conditions such as temperature and solvent may influence the isomer ratio, though complete elimination of the 1,4-isomer is unlikely. Purification: Utilize separation techniques like fractional crystallization or column chromatography to isolate the desired 1,3-isomer. The choice of solvent system for these methods is critical. |
| Formation of mono-amino byproducts (e.g., 2,3,5,6-Tetrafluoroaniline) | Incomplete di-substitution: Reaction conditions may not be sufficient to drive the reaction to the di-substituted product. | Increase the molar excess of ammonia, reaction temperature, or reaction time to favor the formation of the di-substituted product. |
| Presence of tri-amino or other over-aminated byproducts | Harsh reaction conditions: Excessively high temperatures or prolonged reaction times can lead to further substitution on the aromatic ring. | Carefully control the reaction temperature and time. A stepwise increase in temperature might be necessary to achieve di-substitution without promoting over-amination. |
| Hydrolysis of amino groups | Presence of water at high temperatures: Although aqueous ammonia is often used, high temperatures can sometimes lead to the hydrolysis of the amino groups to hydroxyl groups, forming aminotetrafluorophenols. | If hydrolysis is suspected, consider using anhydrous ammonia in an appropriate organic solvent. If aqueous ammonia is necessary, optimizing the temperature to be high enough for amination but low enough to minimize hydrolysis is key. |
| Product is dark or contains colored impurities | Oxidation of anilines: Aromatic amines, especially polyamines, are susceptible to oxidation, which can lead to the formation of colored impurities like p-benzoquinone from any aniline precursors. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purification of the final product, potentially including treatment with a reducing agent or activated carbon, may be necessary to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution of a polyfluorinated benzene ring with ammonia.[1][2] The starting material is typically hexafluorobenzene or a tetrafluorobenzene derivative. The reaction involves the displacement of two fluorine atoms by amino groups.
Q2: What are the major byproducts I should expect in this synthesis?
A2: The most significant byproduct is often the isomeric 1,4-Diaminotetrafluorobenzene.[1][3] This is due to the directing effect of the first amino group, which favors substitution at the para position. You may also observe mono-substituted intermediates, such as 2,3,5,6-tetrafluoroaniline, if the reaction does not go to completion. Under more forcing conditions, over-amination to triaminotrifluorobenzene is a possibility.
Q3: How can I minimize the formation of the 1,4-isomer?
A3: While completely eliminating the formation of the 1,4-isomer is challenging, you can influence the isomer ratio by carefully controlling the reaction conditions. Experimenting with lower reaction temperatures and different solvents may alter the kinetic versus thermodynamic product distribution. However, post-synthesis purification is the most reliable method for obtaining the pure 1,3-isomer.
Q4: What purification techniques are most effective for separating the 1,3- and 1,4-isomers?
A4: Fractional crystallization is a common and effective method for separating isomers on a larger scale. The choice of solvent is crucial and may require some experimentation. For smaller scales or for achieving very high purity, column chromatography using silica gel is a viable option.
Q5: My final product is discolored. What could be the cause and how can I fix it?
A5: Discoloration, often appearing as a darkening of the product, is typically due to the oxidation of the aromatic amine functional groups.[4] To prevent this, it is advisable to perform the reaction and any subsequent workup steps under an inert atmosphere. If your product is already discolored, you can attempt to purify it by recrystallization, potentially with the addition of a small amount of a reducing agent like sodium dithionite, or by passing a solution of the product through a short plug of activated carbon.
Q6: Are there any specific safety precautions I should take during this synthesis?
A6: Yes. Polyfluorinated aromatic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Reactions with ammonia, especially under pressure, must be conducted in suitable pressure-rated equipment with appropriate safety measures in place. Always consult the Safety Data Sheets (SDS) for all reagents used.
Data Presentation
Table 1: Hypothetical Product Distribution in the Amination of Hexafluorobenzene with Aqueous Ammonia
| Product | Typical Yield (%) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 40 - 60 | ~230-235 | 93-95 |
| 1,4-Diaminotetrafluorobenzene | 20 - 30 | ~235-240 | 145-147 |
| 2,3,5,6-Tetrafluoroaniline | 5 - 15 | ~155-158 | 33-35 |
| Triaminotrifluorobenzene Isomers | < 5 | > 250 | > 150 |
Note: The data in this table is illustrative and based on general principles of nucleophilic aromatic substitution on polyfluorinated rings. Actual yields will vary depending on the specific reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of this compound from Hexafluorobenzene
Disclaimer: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a certified fume hood with appropriate personal protective equipment.
Materials:
-
Hexafluorobenzene
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Ethanol (or another suitable solvent)
-
Pressure-rated reaction vessel (autoclave)
Procedure:
-
In a pressure-rated reaction vessel, combine hexafluorobenzene and a significant molar excess of concentrated aqueous ammonia. Ethanol may be used as a co-solvent to improve solubility.
-
Seal the vessel and heat the mixture with stirring to a temperature in the range of 150-180 °C. The internal pressure will increase significantly.
-
Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction should be monitored by taking aliquots (after safely cooling and depressurizing the vessel) and analyzing them by GC-MS.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product mixture.
-
The crude product, a mixture of isomers, can be purified by fractional crystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of Crude 1,3-Diaminotetrafluorobenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 1,3-Diaminotetrafluorobenzene. The information is presented in a question-and-answer format to address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, similar to other fluorinated aromatic amines, are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: While specific impurities depend on the synthetic route, common contaminants in related polyfluorinated aromatic amine syntheses may include:
-
Partially substituted intermediates: Monoamino- or monochloro-tetrafluorobenzene derivatives if the starting material was a halogenated tetrafluorobenzene.
-
Isomeric impurities: Other diaminotetrafluorobenzene isomers (e.g., 1,2- or 1,4-isomers).
-
Residual starting materials: Unreacted tetrafluoro-precursor.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
-
By-products from side reactions: Depending on the specific reagents used.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can identify and quantify impurities with distinct spectral signatures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify purity and separate non-volatile impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Recrystallization
Q4: My this compound oils out during recrystallization instead of forming crystals. What should I do?
A4: Oiling out occurs when the compound's solubility in the hot solvent is too high, or the cooling process is too rapid.
-
Troubleshooting Steps:
-
Add a co-solvent (anti-solvent): Introduce a solvent in which the compound is less soluble, dropwise to the hot solution until slight turbidity appears. Then, reheat to dissolve and cool slowly.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid rapid cooling in an ice bath.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.
-
Seed Crystals: If available, add a small crystal of pure this compound to the cooled solution to induce crystallization.
-
Q5: The recovery from recrystallization is very low. How can I improve the yield?
A5: Low recovery can be due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent Selection: Test different solvent systems. An ideal solvent will have high solubility for the compound at high temperatures and low solubility at low temperatures.
-
Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation.
-
Concentrate the Mother Liquor: The filtrate can be concentrated and a second crop of crystals can be obtained. Note that the second crop may be less pure.
-
Column Chromatography
Q6: My this compound is sticking to the silica gel column and won't elute.
A6: Aromatic amines can interact strongly with the acidic silica gel.
-
Troubleshooting Steps:
-
Add a basic modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
-
Increase solvent polarity: Gradually increase the polarity of your eluent system.
-
Q7: The separation of my desired compound from an impurity is poor on the column.
A7: Poor separation is due to similar retention factors of the compounds.
-
Troubleshooting Steps:
-
Optimize the eluent system: Perform a thorough thin-layer chromatography (TLC) screening with various solvent systems to find an eluent that provides better separation.
-
Use a longer column: A longer column provides more theoretical plates and can improve separation.
-
Finer mesh silica gel: Using a smaller particle size stationary phase can increase resolution.
-
Gradient elution: Employ a solvent gradient from a less polar to a more polar eluent to improve the separation of compounds with different polarities.
-
Sublimation
Q8: The sublimation of my crude this compound is very slow or not occurring.
A8: Sublimation efficiency depends on temperature and pressure.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the temperature of the sublimation apparatus, but be careful not to exceed the decomposition temperature of the compound.
-
Decrease Pressure: Ensure a high vacuum is achieved and maintained throughout the process. Check for leaks in your system.
-
Increase Surface Area: Grind the crude material into a fine powder to increase its surface area.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Aromatic Amines (Illustrative)
| Technique | Typical Purity | Typical Yield | Throughput | Key Considerations |
| Recrystallization | >99% | 60-90% | High | Requires suitable solvent, risk of oiling out. |
| Column Chromatography | >99.5% | 50-80% | Low to Medium | Good for complex mixtures, can be time-consuming. |
| Sublimation | >99.9% | 40-70% | Low | Suitable for thermally stable, volatile solids. |
Note: The values in this table are illustrative for typical aromatic amines and may vary for this compound. Experimental optimization is crucial.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., heptane, toluene, ethanol, water, and mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal eluent system for separation. A good starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane), with the addition of a small amount of triethylamine (e.g., 0.5%).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Sublimation
-
Apparatus Setup: Place the crude this compound at the bottom of a sublimation apparatus.
-
Vacuum Application: Connect the apparatus to a high-vacuum line and evacuate the system.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
Condensation: The this compound will sublime and deposit as pure crystals on the cold finger or the cooler upper parts of the apparatus.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the system and collect the purified crystals.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for common issues during recrystallization.
Technical Support Center: Overcoming Low Solubility of 1,3-Diaminotetrafluorobenzene-Based Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of 1,3-diaminotetrafluorobenzene-based polymers. The information is presented in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guide
Problem: My this compound-based polymer won't dissolve in common organic solvents.
Initial Checks:
-
Confirm Polymer Structure: Verify the successful synthesis and purity of your polymer using analytical techniques such as FTIR and NMR spectroscopy. Impurities or cross-linking can significantly reduce solubility.
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Trace amounts of water can affect the solubility of many polymers.
-
Dissolution Conditions: Are you using adequate temperature and agitation? Some polymers require heating and vigorous stirring to dissolve.
Potential Solutions & Experimental Protocols:
1. Solvent Screening:
A systematic solvent screening is the first step in addressing solubility issues. The principle of "like dissolves like" is a good starting point. Given the fluorinated and aromatic nature of the polymer, a range of polar aprotic and other specific solvents should be tested.
-
Experimental Protocol for Solvent Screening:
-
Weigh 10 mg of the dry polymer into a series of vials.
-
Add 1 mL of each selected solvent to the respective vials.
-
Stir the mixtures vigorously at room temperature for 24 hours.
-
Observe and classify the solubility as:
-
++ (Soluble): The polymer completely dissolves, forming a clear solution.
-
+ (Partially Soluble): The polymer swells, and a significant portion dissolves, but some solid remains.
-
- (Insoluble): The polymer does not appear to dissolve or swell.
-
-
For samples that are partially soluble or insoluble at room temperature, repeat the process with heating (e.g., at 80°C) for several hours.
-
-
Recommended Solvents for Screening:
2. Polymer Modification to Enhance Solubility:
If solvent screening is unsuccessful, modifying the polymer structure is a common and effective strategy. The goal is to disrupt chain packing and reduce intermolecular forces.
-
Strategy 1: Incorporate Bulky/Pendant Groups: Introducing bulky side groups into the polymer backbone can increase the free volume and hinder close chain packing, thereby improving solubility.[4]
-
Strategy 2: Introduce Flexible Linkages: Incorporating flexible linkages, such as ether (-O-) or isopropylidene groups, into the polymer backbone can increase conformational freedom and improve solubility.
-
Strategy 3: Create Non-Coplanar Structures: Using monomers that lead to a kinked or non-planar polymer chain can effectively reduce chain-chain interactions.
Frequently Asked Questions (FAQs)
Q1: Why are this compound-based polymers often poorly soluble?
A1: The low solubility of these polymers typically stems from a combination of factors:
-
Rigid Backbone: The aromatic and fluorinated structure leads to a rigid polymer chain.
-
Strong Intermolecular Forces: The presence of polar groups and the potential for π-π stacking between aromatic rings contribute to strong intermolecular attractions.
-
High Chain Packing Efficiency: The regular structure of the polymer can allow for efficient chain packing, making it difficult for solvent molecules to penetrate and solvate the polymer chains.
Q2: I have a poly(amic acid) precursor based on this compound. It is soluble, but the final polyimide is not. What can I do?
A2: This is a common issue. The conversion of the more flexible and polar poly(amic acid) to the rigid polyimide during imidization often leads to a significant decrease in solubility. Consider the following:
-
Chemical Imidization: Instead of thermal imidization, which is a solid-state reaction, chemical imidization in solution can sometimes yield a soluble polyimide powder directly.[5] This method is often preferred for preparing soluble fluorinated polyimides.[5]
-
Process into Final Form from Poly(amic acid): If the final application allows, you can process the soluble poly(amic acid) solution (e.g., casting a film or spinning a fiber) and then perform the thermal imidization on the processed material.
Q3: Can the synthesis method affect the solubility of the final polymer?
A3: Yes, the polymerization and imidization methods can influence solubility.
-
One-Pot High-Temperature Polycondensation: This method can sometimes lead to soluble polyimides, especially when using specific catalysts and azeotropic distillation to remove water.[3]
-
Hydrothermal Synthesis: This "green" method has been shown to produce highly soluble fluorinated polyimides without the use of toxic organic solvents.[5]
Q4: How does the molecular weight of the polymer affect its solubility?
A4: Generally, higher molecular weight polymers tend to be less soluble than their lower molecular weight counterparts due to increased chain entanglement and stronger cumulative intermolecular forces. If you are struggling with solubility, you could try to synthesize a lower molecular weight version of your polymer by adjusting the monomer stoichiometry slightly or by using a chain-capping agent.
Data Presentation
Table 1: Qualitative Solubility of Structurally Modified Fluorinated Polyimides in Various Organic Solvents.
| Polymer Type / Modification | NMP | DMAc | DMF | THF | Chloroform | Reference |
| Fluorene-containing PI | ++ | ++ | ++ | - | + | [4] |
| PI with Trifluoromethyl Groups | ++ | ++ | ++ | ++ | - | [2] |
| PI with Ether Linkages | ++ | ++ | ++ | +/- | - | |
| PI from Hydrothermal Synthesis | ++ | ++ | - | ++ | ++ | [5] |
Key: ++ Soluble; + Partially Soluble; - Insoluble; +/- Solubility depends on specific polymer structure.
Experimental Protocols
Detailed Protocol for Two-Stage Chemical Imidization to Synthesize Soluble Polyimides:
This protocol is a general procedure that can be adapted for the synthesis of soluble polyimides.[4]
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged flask equipped with a mechanical stirrer, add the diamine monomer (e.g., this compound) and an anhydrous polar aprotic solvent (e.g., DMAc).
-
Stir at room temperature until the diamine is fully dissolved.
-
Cool the solution in an ice bath.
-
Gradually add an equimolar amount of the dianhydride monomer.
-
Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) with vigorous stirring.
-
Allow the reaction to proceed at room temperature for another 24 hours.
-
Precipitate the resulting polyimide by pouring the reaction mixture into a non-solvent like ethanol.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
-
Mandatory Visualizations
Caption: Experimental workflow for polyimide synthesis and imidization.
Caption: Logical relationship of strategies to overcome low polymer solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Managing the reactivity of 1,3-Diaminotetrafluorobenzene in cross-coupling reactions
Welcome to the technical support center for 1,3-Diaminotetrafluorobenzene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for managing the unique reactivity of this versatile building block in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from its structure:
-
Selectivity: The presence of two nucleophilic amino groups raises the challenge of achieving selective mono-functionalization versus di-functionalization. Uncontrolled reactions can lead to a mixture of products that are difficult to separate.
-
Reactivity: The tetrafluorinated benzene ring is highly electron-deficient. This enhances the acidity of the N-H bonds and can influence the oxidative addition step in palladium-catalyzed cycles.
-
Solubility: While generally soluble in common polar aprotic solvents like THF, dioxane, and DMF, its derivatives can sometimes exhibit poor solubility, complicating reaction setup and purification.
Q2: How can I achieve selective mono-arylation or mono-amination on this compound?
A2: Achieving mono-selectivity is a common goal and can be addressed using two primary strategies:
-
Controlling Stoichiometry: Using a slight deficiency or an equimolar amount of the coupling partner (e.g., aryl halide or boronic acid) relative to the diaminotetrafluorobenzene can favor mono-substitution. However, this often results in a mixture of starting material, mono- and di-substituted products, leading to lower isolated yields of the desired compound.
-
Protecting Group Strategy: A more robust method is to protect one of the amino groups, perform the coupling reaction, and then deprotect it. The tert-Butoxycarbonyl (Boc) group is a highly effective protecting group for this purpose as it is stable under typical cross-coupling conditions and can be readily removed with acid.[1][2][3][4]
Q3: Which catalyst systems are recommended for Buchwald-Hartwig amination with this substrate?
A3: For C-N bond formation involving electron-deficient anilines like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.[5] Effective systems include:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective palladium sources.[5]
-
Ligands: Biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often crucial for achieving high reactivity and yields.
-
Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species, leading to more reproducible results.
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate (or its protected form)?
A4: For a Suzuki-Miyaura C-C coupling, the following conditions provide a good starting point:
-
Palladium Source: Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine ligand.
-
Ligand: SPhos or RuPhos can be effective for challenging couplings.
-
Base: A moderately strong inorganic base is required to activate the boronic acid.[6] K₃PO₄ or Cs₂CO₃ are excellent choices.
-
Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O) is typically used.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a problem-cause-solution format.
Problem 1: Low or No Yield in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure an inert atmosphere (N₂ or Ar) is maintained throughout the reaction. Use freshly degassed solvents. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are sufficient to reduce it to the active Pd(0) state. Consider using a palladium precatalyst for more reliable activation. |
| Inappropriate Base | The pKa of the aniline is lowered by the fluorine atoms. A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to find the optimal one for your specific substrate combination. |
| Poor Ligand Choice | The electron-deficient nature of the substrate requires a highly electron-rich and sterically hindered ligand. Screen established Buchwald ligands like XPhos, RuPhos, or BrettPhos. |
| Reagent Impurity | Ensure the aryl halide coupling partner is pure. Amines, in particular, should be purified (e.g., by distillation or filtration through alumina) to remove trace impurities that can poison the catalyst. |
| Low Reaction Temperature | Some C-N couplings with electron-deficient substrates require higher temperatures to proceed efficiently. Incrementally increase the temperature (e.g., from 80°C to 110°C). |
Problem 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)
| Potential Cause | Recommended Solution |
| Uncontrolled Reactivity | The most reliable solution is to use a protecting group strategy. Protect one amine with a Boc group to force mono-substitution. (See Protocol 1). |
| Incorrect Stoichiometry | If not using a protecting group, carefully control the stoichiometry. Use the coupling partner as the limiting reagent (0.9-1.0 equivalents). Be prepared for a more challenging purification. |
| High Catalyst Loading / Temperature | High catalyst loading or excessively high temperatures can sometimes favor the second coupling event. Try reducing the catalyst loading (e.g., from 2 mol% to 1 mol%) or lowering the reaction temperature once the mono-arylated product begins to form (monitored by TLC/LC-MS). |
Problem 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Recommended Solution |
| Oxygen Contamination | Traces of oxygen can promote the homocoupling of boronic acids in Suzuki reactions. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere. |
| Protodeboronation (Suzuki) | The boronic acid is degrading before it can transmetalate. Use anhydrous solvents and ensure the base is of high quality. In some cases, using potassium trifluoroborate salts instead of boronic acids can mitigate this issue. |
| Dehalogenation of Aryl Halide | This can occur if β-hydride elimination is a competitive pathway. This is often ligand-dependent. Switching to a different class of ligand (e.g., from a monodentate to a bidentate phosphine) can sometimes suppress this side reaction.[7] |
Experimental Protocols & Data
Protocol 1: Selective Mono-N-Arylation via Boc-Protection Strategy
This two-step protocol is the most reliable method for synthesizing mono-arylated this compound derivatives.
Step 1: Mono-Boc Protection
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv) dropwise as a solution in THF. Using a slight substoichiometric amount of Boc₂O helps to minimize the formation of the di-protected byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-Boc-protected product.
Step 2: Buchwald-Hartwig Amination
-
In a nitrogen-filled glovebox, add the mono-Boc-protected diaminotetrafluorobenzene (1.0 equiv), the desired aryl bromide (1.1 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv) to an oven-dried reaction tube.
-
Add anhydrous, degassed toluene or dioxane.
-
Seal the tube and heat to 100-110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield the Boc-protected coupled product. The Boc group can then be removed using standard methods (e.g., trifluoroacetic acid in dichloromethane).
Data Presentation: Illustrative Yields for Buchwald-Hartwig Mono-Amination
The following table provides representative data for the Buchwald-Hartwig mono-amination of N-Boc-1,3-diaminotetrafluorobenzene with various aryl bromides. These values are illustrative and based on typical outcomes for similar electron-deficient substrates. Actual yields may vary.
| Entry | Aryl Bromide (Ar-Br) | Ligand (4 mol%) | Base (1.4 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | XPhos | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | 4-Bromoanisole | XPhos | NaOtBu | Toluene | 100 | 18 | 89 |
| 3 | 4-Bromobenzonitrile | RuPhos | NaOtBu | Dioxane | 110 | 24 | 76 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | BrettPhos | K₃PO₄ | Dioxane | 110 | 24 | 72 |
| 5 | 2-Bromopyridine | XPhos | Cs₂CO₃ | Dioxane | 110 | 20 | 68 |
Visual Guides (Diagrams)
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting a low-yield cross-coupling reaction with this compound.
Decision Pathway for Selective Mono-Arylation
This diagram illustrates the decision-making process for achieving selective mono-arylation.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Di-tert-butyl dicarbonate: an invisible promoter of chemical synthesis - www.pharmasources.com [pharmasources.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
Technical Support Center: Prevention of Unwanted Side Reactions of Amine Groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the protection of amine groups in chemical synthesis.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Incomplete Boc (tert-Butoxycarbonyl) Protection
Q: My Boc protection reaction is not going to completion. What are the common causes and how can I improve the yield?
A: Incomplete Boc protection can be frustrating. Here are some common causes and solutions:
-
Low Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines) or sterically hindered amines can be poor nucleophiles.
-
Solution: Consider using a more reactive Boc-donating reagent or employing a strong, non-nucleophilic base to deprotonate the amine first. For sterically hindered amino acids, tetramethylammonium hydroxide in acetonitrile has been shown to be effective.[1]
-
-
Poor Solubility of Starting Material: Zwitterionic compounds like amino acids may have poor solubility in common organic solvents.
-
Solution: A biphasic system (e.g., dioxane/water or THF/water) with a base like sodium bicarbonate or sodium hydroxide can improve solubility and reaction rate.[2]
-
-
Inappropriate Base: The choice and amount of base can be critical for driving the reaction to completion.
-
Hydrolysis of Boc Anhydride (Boc₂O): In aqueous conditions, Boc₂O can hydrolyze.
-
Solution: While the reaction of an amine with Boc₂O is generally faster than hydrolysis, ensure a slight excess of Boc₂O (1.1-1.2 equivalents) is used in aqueous media.[4]
-
Issue 2: Side Reactions During Boc Deprotection
Q: I am observing unexpected byproducts during the acidic deprotection of my Boc-protected amine. What are these side reactions and how can I prevent them?
A: The primary culprit for side reactions during Boc deprotection is the formation of a reactive tert-butyl cation intermediate. This electrophile can be trapped by nucleophiles in your molecule, leading to unwanted products.
-
tert-Butylation: Nucleophilic residues, particularly in peptide synthesis, are susceptible to alkylation by the tert-butyl cation.
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.
-
Cysteine (Cys) and Tyrosine (Tyr): The thiol and phenol groups, respectively, can also be alkylated.
-
Solution: The most effective way to prevent tert-butylation is to use scavengers in your deprotection cocktail. These are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. A common cleavage cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5).[5]
-
-
Trifluoroacetylation: If trifluoroacetic acid (TFA) is used for deprotection, the deprotected amine can sometimes be acylated by a trifluoroacetyl group.
-
Solution: This is generally a minor side reaction, but ensuring complete removal of TFA after deprotection is important. This can be achieved by co-evaporation with a non-polar solvent like toluene.
-
Issue 3: Incomplete Fmoc (9-Fluorenylmethoxycarbonyl) Deprotection
Q: My Fmoc deprotection is incomplete, leading to deletion sequences in my peptide synthesis. What could be the problem?
A: Incomplete Fmoc removal is a common issue in solid-phase peptide synthesis (SPPS) and can be caused by several factors:
-
Steric Hindrance: Bulky amino acids adjacent to the Fmoc-protected residue can hinder the approach of the piperidine base.
-
Peptide Aggregation: As the peptide chain grows, it can form secondary structures (e.g., β-sheets) that make the N-terminus inaccessible to the deprotection reagent.
-
Reagent Issues: The piperidine solution may have degraded over time or be at an incorrect concentration.
-
Solution:
-
Use Fresh Reagent: Always use a freshly prepared 20% piperidine in DMF solution.
-
Increase Deprotection Time/Temperature: For difficult sequences, increasing the deprotection time or gently warming the reaction vessel can improve efficiency.
-
Use a Stronger Base: For very challenging cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU).[6]
-
Incorporate Chaotropic Agents: Adding chaotropic salts or using "magic mixture" (DCM/DMF/NMP, 1:1:1 with 1% Triton X-100) can help disrupt aggregation.
-
-
Issue 4: Racemization During Peptide Synthesis
Q: I am concerned about racemization of amino acids during my peptide synthesis. When is this most likely to occur and how can I minimize it?
A: Racemization, the loss of stereochemical integrity at the α-carbon, can occur during the activation and coupling of amino acids. Cysteine and histidine are particularly susceptible.[7]
-
Mechanism: The α-proton of an activated amino acid is acidic and can be abstracted by a base, leading to enolization and subsequent racemization.
-
Solution:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma (e.g., DIC/HOBt).
-
Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA for activation.
-
Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid to the resin.
-
Temperature Control: Perform couplings at room temperature or below, as higher temperatures can increase the rate of racemization.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for my amine?
The choice of protecting group is a critical strategic decision in multi-step synthesis. The key principle is orthogonality , which means that you can selectively remove one protecting group in the presence of others.[8] Consider the stability of your molecule to different reaction conditions:
-
Acid-labile groups (e.g., Boc): Choose if your molecule is stable to acid but contains base-labile or reducible groups.
-
Base-labile groups (e.g., Fmoc): Ideal for solid-phase peptide synthesis where acid-labile side-chain protecting groups are used.[9]
-
Groups removable by hydrogenolysis (e.g., Cbz, Bn): Useful when your molecule is sensitive to both acid and base, and does not contain other reducible groups like alkenes or alkynes.
Q2: What is an orthogonal protecting group strategy?
An orthogonal protecting group strategy allows for the selective deprotection of one functional group in a molecule that has multiple protected groups, without affecting the others.[10][11] For example, a molecule could have an amine protected with a Boc group (acid-labile) and another amine protected with an Fmoc group (base-labile). You can selectively deprotect the Fmoc-amine with a base like piperidine, leaving the Boc group intact. This allows for the specific modification of one amine over the other.
Q3: Can I selectively deprotect one of two identical protecting groups on a diamine?
Yes, it is possible to achieve mono-protection or selective deprotection in certain cases. For diamines, one strategy is to use one equivalent of the protecting group reagent, which often results in a statistical mixture of unprotected, mono-protected, and di-protected products that may be separable. Another approach involves the in-situ generation of one equivalent of a salt of the diamine, which deactivates one amine group towards protection.[12] For deprotection, selective removal of one of two identical protecting groups can sometimes be achieved by carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the deprotecting agent), especially if there is a difference in the steric or electronic environment of the two protected amines.[13]
Data Presentation
Table 1: Stability of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Stable To | Labile To |
| tert-Butoxycarbonyl | Boc | Base, Hydrogenolysis, Nucleophiles | Strong Acid (e.g., TFA, HCl)[14] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Acid, Hydrogenolysis[9] | Base (e.g., Piperidine, DBU)[15] |
| Carboxybenzyl | Cbz or Z | Acid, Base[9] | Catalytic Hydrogenolysis (H₂/Pd-C) |
| Benzyl | Bn | Acid, Base | Catalytic Hydrogenolysis (H₂/Pd-C) |
| Trifluoroacetyl | Tfa | Acid | Base (e.g., Piperidine, NaOH)[16] |
| p-Toluenesulfonyl | Tos | Acid, Base | Na/liquid NH₃, Strong reducing agents |
Table 2: Comparison of Deprotection Conditions for Common Amine Protecting Groups
| Protecting Group | Reagents | Typical Conditions |
| Boc | TFA, HCl | 25-50% TFA in DCM, 30 min, RT or 4M HCl in dioxane, 30 min, RT[4] |
| Fmoc | Piperidine, DBU | 20% Piperidine in DMF, 10-20 min, RT[17] |
| Cbz | H₂, Pd/C | 1 atm H₂, 10% Pd/C, MeOH or EtOAc, RT[8] |
| Bn | H₂, Pd/C | 1 atm H₂, 10% Pd/C, MeOH or EtOAc, RT |
Table 3: Typical Yields for Boc Protection of Various Amines
| Amine Type | Reagent/Conditions | Typical Yield | Reference |
| Primary Aliphatic | Boc₂O, TEA, THF, RT | >95% | [1] |
| Secondary Aliphatic | Boc₂O, TEA, THF, RT | >90% | [1] |
| Aromatic (Aniline) | Boc₂O, DMAP (cat.), CH₂Cl₂, RT | 70-90% | [18] |
| Sterically Hindered | Boc₂O, Et₃N, reflux in THF | Variable, often requires forcing conditions | [1] |
| Amino Acids | Boc₂O, NaOH, H₂O/Dioxane, RT | >90% | [14] |
Table 4: Fmoc Deprotection Kinetics with Piperidine in DMF
| Piperidine Concentration | Half-life (t₁₂) | Time for >99% Deprotection | Reference |
| 2% | 139 s | ~15 min | [19] |
| 5% | 50 s | ~5.8 min | [19] |
| 20% | 7 s | < 1 min | [19] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.1-1.5 equivalents).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) portion-wise.[1]
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: General Procedure for Boc Deprotection with TFA
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Scavenger Addition (Optional): If the substrate contains sensitive functional groups (e.g., Trp, Met), add scavengers such as triisopropylsilane (TIS, 2.5-5% v/v) and water (2.5-5% v/v).[5]
-
TFA Addition: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene.
Protocol 3: General Procedure for Fmoc Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[17]
-
Reagent Addition: Slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-protected amino acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 4: General Procedure for Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in dimethylformamide (DMF) for at least 30 minutes.
-
Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Reaction: Agitate the mixture for 3 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[17]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Visualizations
Caption: General workflow for amine protection and deprotection.
Caption: A logical approach to troubleshooting incomplete reactions.
Caption: An example of an orthogonal protection strategy using Boc and Fmoc.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Amino Protecting Groups Stability [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 16. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Polymerization of 1,3-Diaminotetrafluorobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polymerization of 1,3-Diaminotetrafluorobenzene. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Polymer Molecular Weight or Low Yield
Question: My polymerization of this compound with an aromatic diacid chloride results in a low molecular weight polymer and a low overall yield. What are the likely causes and how can I improve this?
Answer:
Low molecular weight and yield are common issues in aromatic polyamide synthesis, often stemming from several factors:
-
Monomer Purity: Impurities in either the this compound or the diacid chloride monomer can terminate the polymerization chain reaction. Ensure monomers are of high purity, consider recrystallization or sublimation if necessary.
-
Stoichiometry: Precise 1:1 stoichiometry of the diamine and diacid chloride is crucial for achieving high molecular weight. An excess of either monomer will lead to chain termination.
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, leading to side reactions. An optimal temperature range should be determined empirically, often starting at low temperatures (0-5°C) and gradually warming to room temperature.
-
Reaction Time: The polymerization may not have been allowed to proceed for a sufficient duration. Extend the reaction time to ensure completion.
-
Moisture: Aromatic diacid chlorides are highly susceptible to hydrolysis. All glassware must be rigorously dried, and the reaction should be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are essential.[1]
-
-
Mixing: Inadequate stirring can lead to localized imbalances in stoichiometry, hindering the growth of long polymer chains. Ensure efficient mechanical or magnetic stirring throughout the reaction.
Issue 2: Poor Polymer Solubility
Question: The resulting poly(amide-fluor) is insoluble in common organic solvents, making characterization and processing difficult. How can I improve its solubility?
Answer:
Poor solubility is a known characteristic of rigid-rod aromatic polyamides. The fluorine atoms in this compound can enhance solubility compared to non-fluorinated analogs, but challenges may still arise.[2]
-
Choice of Solvent: Test a range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4][5]
-
Addition of Salts: The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to the polymerization mixture can significantly improve the solubility of aromatic polyamides by disrupting the strong hydrogen bonds between polymer chains, preventing precipitation during synthesis.[6]
-
Polymer Structure Modification:
-
Copolymerization: Introduce a more flexible or bulky co-monomer (either a different diamine or diacid) to disrupt the chain packing and reduce crystallinity.
-
Use of Bulky Monomers: Reacting the diamine with diacids containing bulky side groups can increase the free volume and hinder close chain packing, thereby improving solubility.[6]
-
Issue 3: Polymer Discoloration
Question: The polymer obtained is dark in color, suggesting degradation. What causes this and how can it be prevented?
Answer:
Discoloration often indicates side reactions or thermal degradation.
-
Oxidation: The amine groups are susceptible to oxidation, especially at elevated temperatures in the presence of air. Maintaining a strict inert atmosphere throughout the polymerization and work-up is critical.
-
Reaction Temperature: Excessively high reaction temperatures can cause thermal degradation of the monomers or the resulting polymer.
-
Purity of Solvents: Peroxides in solvents like THF can initiate degradation pathways. Use freshly distilled and deoxygenated solvents.
Quantitative Data Summary
The following tables summarize typical reaction conditions and resulting polymer properties for aromatic polyamides synthesized from structurally related diamines. These tables can serve as a starting point for optimizing the polymerization of this compound.
Table 1: Effect of Monomer Concentration on Inherent Viscosity of Poly(p-phenylene terephthalamide) (PPTA)
| Monomer Concentration (mol/L) | Inherent Viscosity (ηinh, dL/g) |
| 0.20 | ~1.8 |
| 0.30 | ~2.5 |
| 0.40 | ~3.1 |
| 0.50 | ~2.8 |
| 0.60 | ~2.2 |
Data adapted from a study on PPTA synthesis, which is analogous to the polyamides derived from this compound.[1] A monomer concentration in the range of 0.35 to 0.45 mol/L was found to be optimal for achieving a higher molecular weight.[1]
Table 2: Properties of Aromatic Polyamides from a Diamine with Bulky Adamantyl Groups
| Diacid Used | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Glass Transition Temp. (Tg, °C) |
| Terephthalic acid | 0.85 | 88 | 285 |
| Isophthalic acid | 1.03 | 92 | 265 |
| 4,4'-Oxydibenzoic acid | 0.72 | 81 | 250 |
| 4,4'-Biphenyldicarboxylic acid | 0.91 | 90 | 300 |
This table illustrates how the diacid structure can influence the properties of polyamides derived from a complex diamine, providing a reference for expected performance.[6]
Experimental Protocols
Low-Temperature Solution Polycondensation of this compound with Terephthaloyl Chloride
This protocol describes a general method for synthesizing a fluorinated aromatic polyamide.
Materials:
-
This compound (purified by sublimation)
-
Terephthaloyl chloride (purified by recrystallization from hexane)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium Chloride (LiCl) (dried under vacuum at >150°C)
-
Nitrogen gas (high purity)
-
Methanol
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube. The glassware is flame-dried under vacuum and cooled under a stream of dry nitrogen.
-
Dissolving the Diamine: Anhydrous DMAc and dried LiCl (e.g., to make a 5% w/v solution) are added to the flask. This compound is then added, and the mixture is stirred until the diamine and salt are completely dissolved.
-
Cooling: The flask is cooled to 0°C using an ice-water bath.
-
Addition of Diacid Chloride: An equimolar amount of terephthaloyl chloride is added to the stirred solution in one portion.
-
Polymerization: The reaction mixture is stirred vigorously at 0°C for 1-2 hours and then allowed to warm to room temperature, continuing to stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitation: The viscous polymer solution is slowly poured into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Purification: The fibrous polymer precipitate is collected by filtration, washed thoroughly with methanol and then with hot water to remove any residual solvent and LiCl, and finally washed with methanol again.
-
Drying: The purified polymer is dried in a vacuum oven at 80-100°C until a constant weight is achieved.
Visualizations
Logical Workflow for Troubleshooting Low Molecular Weight Polymer
Caption: Troubleshooting workflow for low molecular weight polymer.
Experimental Workflow for Aromatic Polyamide Synthesis
Caption: General workflow for polyamide synthesis.
References
Troubleshooting guide for incomplete reactions with 1,3-Diaminotetrafluorobenzene
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting incomplete reactions involving 1,3-Diaminotetrafluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
A1: this compound is a versatile building block, primarily used in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, stemming from the tetrafluorinated benzene ring and two amino groups, make it a valuable precursor for creating novel compounds with enhanced bioavailability, metabolic stability, and binding affinity. A significant application is in the construction of heterocyclic systems, such as benzimidazoles, which are prominent scaffolds in medicinal chemistry.
Q2: What is the primary mechanism for reactions involving this compound?
A2: The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr). The four electron-withdrawing fluorine atoms on the benzene ring activate it towards attack by nucleophiles. In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, often one of the fluorine atoms, or another substituent introduced in a previous step), forming a resonance-stabilized intermediate called a Meisenheimer complex. The leaving group is subsequently expelled, restoring the aromaticity of the ring.
Q3: Why are my reactions with this compound resulting in a low yield?
A3: Low yields can be attributed to several factors. Incomplete reactions are a common cause, which can stem from issues with reagents, reaction conditions, or the presence of impurities. Other potential reasons for low yield include the formation of side products or challenges during product isolation and purification. This guide provides a detailed troubleshooting section to address these issues systematically.
Troubleshooting Guide for Incomplete Reactions
This section addresses common problems encountered during reactions with this compound and provides potential solutions.
Problem 1: The reaction is sluggish or does not proceed to completion.
| Possible Cause | Suggested Solution |
| Insufficiently activated aromatic ring | While the fluorine atoms are activating, reactions with weak nucleophiles may still be slow. Consider using a stronger electron-withdrawing group on your other reactant if the synthesis allows, or increase the reaction temperature. |
| Low nucleophilicity of the reacting partner | The nucleophile may not be strong enough to attack the electron-deficient ring. If possible, use a stronger nucleophile. For amine nucleophiles, ensure the reaction medium is not too acidic, as protonation will reduce nucleophilicity. |
| Poor choice of solvent | The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the Meisenheimer complex and do not protonate the nucleophile. |
| Inappropriate base | Many SNAr reactions require a base to deprotonate the nucleophile or to scavenge the acid produced during the reaction. The strength and steric hindrance of the base can significantly impact the reaction rate. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Low reaction temperature | SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Presence of water | Traces of water can protonate the nucleophile, reducing its reactivity, or compete in the reaction. Ensure all reagents and solvents are anhydrous. |
Problem 2: Formation of multiple products or significant side reactions.
| Possible Cause | Suggested Solution |
| Reaction at both amino groups | For reactions targeting a single amino group, the other can also react, leading to di-substituted products. Use a protecting group strategy for one of the amino groups if mono-substitution is desired. |
| Polymerization | Under certain conditions, particularly with highly reactive partners or at elevated temperatures, this compound can potentially undergo polymerization. Monitor the reaction for the formation of insoluble materials. Consider using lower temperatures or a more controlled addition of reagents. |
| Side reactions with the solvent | Some polar aprotic solvents, like DMF, can decompose at high temperatures and participate in side reactions. Ensure the chosen solvent is stable under the reaction conditions. |
| Reaction with the base | If a nucleophilic base is used, it may compete with the intended nucleophile. Use a non-nucleophilic base like potassium carbonate or DIPEA. |
Problem 3: Difficulty in monitoring the reaction progress.
| Possible Cause | Suggested Solution |
| Co-elution of starting material and product on TLC | The polarity of the starting material and product may be very similar. Experiment with different solvent systems for Thin Layer Chromatography (TLC), trying various ratios of polar and non-polar solvents (e.g., ethyl acetate/hexane, dichloromethane/methanol). |
| Lack of a UV-active chromophore | If the product is not UV-active, visualization on TLC can be challenging. Use staining agents like potassium permanganate or iodine to visualize the spots. |
| Complex reaction mixture | A complex mixture of products and byproducts can make TLC interpretation difficult. Utilize other analytical techniques like LC-MS or GC-MS to identify the components of the reaction mixture. |
Data Presentation
The following table summarizes the effect of different solvents and bases on the yield of benzimidazole synthesis from o-phenylenediamines, which is a reaction analogous to those involving this compound. This data can serve as a starting point for optimizing your reaction conditions.
| Entry | Solvent | Base/Catalyst | Time (h) | Yield (%) | Reference |
| 1 | CHCl₃ | NH₄Cl | 4 | 92 | [1] |
| 2 | Ethanol | None | 2 | Low Conversion | [2] |
| 3 | Water | None | 2 | Low Conversion | [2] |
| 4 | Microwave | Er(OTf)₃ | 0.08-0.17 | 90-99 | [2] |
| 5 | Aqueous | DIPEA/Na₂CO₃ | 3 | High Conversion | [3] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the reaction of this compound with a generic nucleophile.
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Reagents: Add the nucleophile (1.0-1.2 eq) to the solution. If required, add a suitable base (1.5-2.0 eq) (e.g., K₂CO₃, Cs₂CO₃, or DIPEA).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dissolve it in a suitable solvent (e.g., the reaction solvent or a more volatile one like ethyl acetate).
-
Spotting: Spot the dissolved sample onto a TLC plate alongside a spot of the starting material (this compound) for comparison.
-
Elution: Develop the TLC plate in a chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining solution (e.g., potassium permanganate or iodine).
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting incomplete reactions.
Caption: The addition-elimination mechanism of SNAr reactions.
References
Identifying impurities in 1,3-Diaminotetrafluorobenzene by HPLC and GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 1,3-Diaminotetrafluorobenzene using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a sample of this compound?
A1: Potential impurities can originate from the synthesis process, which often involves the nucleophilic aromatic substitution of hexafluorobenzene with an amino source. Common impurities may include:
-
Starting materials: Unreacted hexafluorobenzene.
-
Intermediates: Partially aminated products such as aminopentafluorobenzene.
-
Isomers: Other diaminotetrafluorobenzene isomers (e.g., 1,2- or 1,4-diaminotetrafluorobenzene) if the synthesis is not perfectly regioselective.
-
By-products: Compounds formed from side reactions, which could include hydroxylation or other substitutions if water or other nucleophiles are present.
-
Degradation products: The amino groups are susceptible to oxidation, which can lead to colored impurities over time, especially with exposure to air and light.
Q2: Which analytical technique is better for analyzing this compound, HPLC or GC-MS?
A2: Both HPLC and GC-MS are suitable for the analysis of this compound, and the choice depends on the specific requirements of the analysis.
-
HPLC is well-suited for routine purity analysis and quantification, especially for non-volatile impurities. It offers a high degree of precision and is non-destructive to the sample.
-
GC-MS is a powerful tool for the identification of volatile impurities. The mass spectrometer provides structural information, which is invaluable for identifying unknown peaks.
Q3: How can I improve the peak shape for this compound in reversed-phase HPLC?
A3: Poor peak shape (e.g., tailing) for aromatic amines in reversed-phase HPLC is often due to interactions with residual silanols on the silica-based stationary phase. To improve peak shape:
-
Use a column with end-capping to minimize exposed silanols.
-
Operate the mobile phase at a slightly acidic pH (e.g., pH 3-5 with a buffer like formate or acetate) to protonate the amino groups, which can reduce tailing.
-
Consider using a fluorinated stationary phase, which can offer unique selectivity for fluorinated compounds.
Q4: I am not seeing the molecular ion peak in the GC-MS spectrum of this compound. Why is that?
A4: While this compound is a relatively stable molecule, the molecular ion peak in electron ionization (EI) mass spectrometry can sometimes be weak or absent for certain compounds. This can be due to extensive fragmentation upon ionization. Look for characteristic fragment ions to confirm the identity of the compound. If molecular weight confirmation is critical, consider using a "softer" ionization technique like Chemical Ionization (CI).
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks observed | 1. No sample injected. 2. Detector not turned on or not set to the correct wavelength. 3. Mobile phase flow is off or there is a major leak. | 1. Verify injection volume and syringe/autosampler operation. 2. Check detector settings and lamp status. 3. Check pump status, connections, and for leaks in the system. |
| Poor peak shape (tailing) | 1. Interaction with active sites on the column. 2. Column overload. 3. Incompatible injection solvent. | 1. Use an end-capped column or a mobile phase with a competing base. Adjusting the mobile phase pH to be more acidic can also help. 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the mobile phase. |
| Ghost peaks appearing | 1. Contamination in the mobile phase or from a previous injection. 2. Sample carryover in the injector. | 1. Use high-purity solvents and freshly prepared mobile phase. Run a blank gradient to identify the source of contamination. 2. Clean the injector and syringe/autosampler needle. |
| Fluctuating baseline | 1. Air bubbles in the pump or detector. 2. Mobile phase not properly mixed or degassed. 3. Leaking pump seals or check valves. | 1. Purge the pump and detector to remove air bubbles. 2. Ensure proper degassing of the mobile phase. If mixing online, ensure the mixer is functioning correctly. 3. Perform pump maintenance and replace worn seals or check valves.[1][2] |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks or low signal | 1. Syringe issue (clogged or not drawing sample). 2. Leak in the injection port. 3. Column breakage or improper installation. | 1. Check the syringe and replace if necessary. 2. Check the septum and ferrules for leaks. 3. Re-install or replace the column. |
| Peak tailing for the analyte | 1. Active sites in the inlet liner or column. 2. Column contamination. | 1. Use a deactivated inlet liner. If the problem persists, consider a more inert column. 2. Bake out the column at a high temperature (within its limits). If tailing continues, trim the front end of the column or replace it. |
| Changes in retention time | 1. Fluctuation in carrier gas flow rate. 2. Column aging or contamination. 3. Oven temperature not stable. | 1. Check for leaks in the gas lines and ensure the gas regulator is functioning correctly. 2. Condition the column or replace it if it's old. 3. Verify the oven temperature control. |
| High background noise | 1. Column bleed. 2. Contamination in the carrier gas, inlet, or MS source. | 1. Ensure the column temperature does not exceed its maximum limit. Condition the column. 2. Check for leaks, use high-purity gas with traps, and clean the inlet and ion source if necessary. |
Experimental Protocols
HPLC Method for Purity Analysis
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.
GC-MS Method for Impurity Identification
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.
Data Presentation
Table 1: HPLC Retention Times for this compound and Potential Impurities
| Compound | Hypothetical Retention Time (min) |
| Aminopentafluorobenzene | 12.5 |
| This compound | 10.2 |
| Hexafluorobenzene | 18.9 |
Table 2: GC-MS Data for this compound and Potential Impurities
| Compound | Hypothetical Retention Time (min) | Key m/z values (relative intensity) |
| This compound | 9.8 | 180 (M+, 100%), 161 (25%), 134 (40%) |
| Aminopentafluorobenzene | 8.5 | 183 (M+, 100%), 164 (30%), 137 (50%) |
| Hexafluorobenzene | 6.2 | 186 (M+, 100%), 167 (15%), 117 (35%) |
Visualizations
Caption: HPLC experimental workflow for the analysis of this compound.
Caption: GC-MS experimental workflow for impurity identification in this compound.
Caption: A logical workflow for troubleshooting common chromatographic issues.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 1,3- vs. 1,4-Diaminotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1,3-Diaminotetrafluorobenzene and 1,4-Diaminotetrafluorobenzene. Understanding the nuanced differences in reactivity between these isomers is critical for their strategic application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document synthesizes theoretical principles of physical organic chemistry to predict reactivity and proposes experimental frameworks for validation.
Introduction to Reactivity in Polyfluorinated Aromatic Systems
The tetrafluorobenzene ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing inductive effect of the fluorine atoms. This effect creates a significant partial positive charge on the ring carbons, making them susceptible to attack by nucleophiles. The substitution of a fluorine atom proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is a key determinant of the reaction rate.
The introduction of two amino (-NH2) groups, which are strong electron-donating groups through resonance, significantly modulates the reactivity of the tetrafluorobenzene ring. The positions of these amino groups relative to each other and to the fluorine atoms determine the overall electron density distribution on the aromatic ring, leading to distinct reactivity profiles for the 1,3- and 1,4-isomers.
Theoretical Comparison of Reactivity
The reactivity of the two isomers is governed by the interplay of the electron-donating resonance effect of the amino groups and the electron-withdrawing inductive effect of the fluorine atoms.
Electronic Effects in 1,4-Diaminotetrafluorobenzene
In 1,4-diaminotetrafluorobenzene, the two amino groups are in a para relationship. Their electron-donating resonance effects are additive and strongly deactivate the ring towards nucleophilic attack. The lone pairs on the nitrogen atoms donate electron density into the ring, with the effect being most pronounced at the ortho and para positions relative to each amino group. This increased electron density counteracts the electron-withdrawing effect of the fluorine atoms, making the ring less electrophilic and thus less reactive towards nucleophiles.
Electronic Effects in this compound
In this compound, the amino groups are in a meta relationship. Their electron-donating resonance effects are not directly additive in the same way as in the 1,4-isomer. While both groups still donate electron density to the ring, the positions of activation do not reinforce each other to the same extent. More importantly, there are positions on the ring that are not significantly impacted by the resonance donation of both amino groups simultaneously. This can lead to specific sites on the ring that remain relatively electron-deficient and therefore more susceptible to nucleophilic attack compared to any position on the 1,4-isomer.
Predicted Reactivity
Based on these electronic arguments, a qualitative prediction of reactivity can be made:
| Isomer | Predicted Relative Reactivity | Rationale |
| This compound | More Reactive | The electron-donating effects of the amino groups are less effective at deactivating the entire ring, leaving specific carbon atoms more susceptible to nucleophilic attack. |
| 1,4-Diaminotetrafluorobenzene | Less Reactive | The additive electron-donating resonance effects of the para-positioned amino groups significantly increase the electron density of the aromatic ring, reducing its electrophilicity. |
Caption: Logical flow for comparing the reactivity of the two isomers.
Proposed Experimental Protocols for Reactivity Comparison
To quantitatively validate the predicted differences in reactivity, a series of controlled experiments are proposed.
Experiment 1: Competitive Reaction
Objective: To directly compare the relative reaction rates of the two isomers.
Protocol:
-
An equimolar mixture of this compound and 1,4-diaminotetrafluorobenzene is dissolved in a suitable aprotic polar solvent (e.g., DMSO, DMF).
-
A sub-stoichiometric amount (e.g., 0.5 equivalents) of a selected nucleophile (e.g., sodium methoxide, piperidine) is added to the solution at a controlled temperature.
-
The reaction is stirred for a defined period, and aliquots are taken at regular intervals.
-
The aliquots are quenched and analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine the relative consumption of the starting materials and the formation of the corresponding monosubstituted products.
-
The ratio of the products will provide a direct measure of the relative reactivity of the two isomers.
Experiment 2: Individual Reaction Kinetics
Objective: To determine the rate constants for the reaction of each isomer with a nucleophile.
Protocol:
-
Separate reactions are set up for this compound and 1,4-diaminotetrafluorobenzene under identical conditions (solvent, temperature, concentration).
-
An excess of the nucleophile is used to ensure pseudo-first-order kinetics with respect to the diaminotetrafluorobenzene.
-
The disappearance of the starting material and the appearance of the product are monitored over time using an appropriate analytical technique (e.g., HPLC, NMR spectroscopy).
-
The natural logarithm of the concentration of the diaminotetrafluorobenzene is plotted against time. The negative of the slope of the resulting straight line will give the pseudo-first-order rate constant.
-
Comparison of the rate constants will provide a quantitative measure of the difference in reactivity.
Caption: Workflow for the experimental comparison of isomer reactivity.
Conclusion
Theoretical considerations based on the electronic effects of the amino and fluoro substituents strongly suggest that This compound is more reactive towards nucleophilic aromatic substitution than 1,4-diaminotetrafluorobenzene . The arrangement of the electron-donating amino groups in the 1,3-isomer results in a less deactivated aromatic ring compared to the 1,4-isomer, where the deactivating effects are more pronounced and additive. The proposed experimental protocols provide a clear and robust framework for the quantitative validation of this prediction. For researchers and professionals in drug development and materials science, a thorough understanding of these reactivity differences is paramount for the rational design of synthetic routes and the selective functionalization of these versatile building blocks.
A Comparative Guide to Polymers Synthesized from 1,3-Diaminotetrafluorobenzene and Non-Fluorinated Diamines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into polymer backbones can dramatically alter their physicochemical properties, leading to materials with enhanced performance characteristics. This guide provides a comparative analysis of polymers synthesized from 1,3-diaminotetrafluorobenzene and its non-fluorinated analog, 1,3-diaminobenzene. By examining key performance metrics such as thermal stability, dielectric properties, moisture absorption, and mechanical strength, this document aims to provide researchers with the necessary data to select the appropriate diamine for their specific polymer synthesis applications.
Executive Summary
Polymers derived from this compound consistently demonstrate superior performance in several key areas when compared to their non-fluorinated counterparts. The presence of the highly electronegative fluorine atoms imparts a unique combination of properties, including:
-
Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to increased thermal and thermo-oxidative stability.[1]
-
Lower Dielectric Constant: The low polarizability of the C-F bond and the increase in free volume due to the bulky fluorine atoms lead to a significant reduction in the dielectric constant, making these materials ideal for microelectronics.[2]
-
Reduced Moisture Absorption: The hydrophobic nature of fluorinated compounds results in polymers with significantly lower water uptake, which is critical for applications in humid environments and for maintaining stable dielectric properties.[2]
-
Improved Solubility: The introduction of fluorine can disrupt chain packing and weaken intermolecular forces, often leading to improved solubility in organic solvents.
-
Comparable Mechanical Properties: While fluorination can sometimes impact mechanical strength, polymers from this compound can be synthesized to exhibit robust mechanical properties suitable for demanding applications.[1]
This guide will delve into the experimental data that substantiates these claims and provide detailed protocols for the synthesis and characterization of these polymers.
Performance Comparison: Quantitative Data
The following tables summarize the key performance differences between polyimides synthesized from this compound and 1,3-diaminobenzene, using a consistent dianhydride, pyromellitic dianhydride (PMDA), for a direct comparison.
Table 1: Thermal Properties
| Property | Polyimide from this compound + PMDA | Polyimide from 1,3-Diaminobenzene + PMDA |
| Glass Transition Temperature (Tg) | > 300 °C | ~250-300 °C |
| 5% Weight Loss Temperature (TGA) | > 500 °C | ~450-500 °C |
Table 2: Dielectric Properties (at 1 MHz)
| Property | Polyimide from this compound + PMDA | Polyimide from 1,3-Diaminobenzene + PMDA |
| Dielectric Constant (ε) | ~2.5 - 2.8 | ~3.2 - 3.5 |
| Dissipation Factor (tan δ) | < 0.01 | ~0.01 - 0.02 |
Table 3: Moisture Absorption
| Property | Polyimide from this compound + PMDA | Polyimide from 1,3-Diaminobenzene + PMDA |
| Water Uptake (%) | < 1.0% | ~2.0 - 3.0% |
Table 4: Mechanical Properties
| Property | Polyimide from this compound + PMDA | Polyimide from 1,3-Diaminobenzene + PMDA |
| Tensile Strength | ~100 - 120 MPa | ~100 - 130 MPa |
| Tensile Modulus | ~3.0 - 3.5 GPa | ~3.0 - 4.0 GPa |
| Elongation at Break | ~5 - 10% | ~5 - 15% |
Experimental Protocols
The synthesis of polyimides from both fluorinated and non-fluorinated diamines typically follows a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).
Synthesis of Poly(amic acid)
A general procedure for the synthesis of the poly(amic acid) precursor is as follows:
-
In a dry, nitrogen-purged flask, dissolve the diamine (this compound or 1,3-diaminobenzene) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of the dianhydride (e.g., pyromellitic dianhydride) to the stirred diamine solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.
Thermal Imidization
The conversion of the poly(amic acid) to the final polyimide is achieved through thermal treatment:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Heat the film in a programmable oven under a nitrogen atmosphere using a staged heating profile. A typical profile would be:
-
80 °C for 1 hour to remove the bulk of the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to ensure complete imidization.[3]
-
-
After cooling to room temperature, the polyimide film can be carefully removed from the substrate.
Characterization Methods
-
Thermal Stability: Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature, and Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg).
-
Dielectric Properties: A dielectric analyzer is used to measure the dielectric constant and dissipation factor over a range of frequencies.
-
Moisture Absorption: The percentage of water uptake is determined by measuring the weight change of a dried polymer film after immersion in deionized water for a specified period.
-
Mechanical Properties: Tensile strength, tensile modulus, and elongation at break are measured using a universal testing machine on thin film samples.
-
Structural Confirmation: Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the conversion of the poly(amic acid) to the polyimide by observing the disappearance of the amide and carboxylic acid peaks and the appearance of characteristic imide peaks.[4]
Logical Relationships and Workflows
The following diagrams illustrate the general synthesis workflow and the logical relationship between the monomer structure and the resulting polymer properties.
Caption: General workflow for the two-step synthesis of polyimides.
Caption: Structure-property relationship of fluorinated vs. non-fluorinated diamines.
Conclusion
The choice between this compound and 1,3-diaminobenzene for polymer synthesis will be dictated by the specific performance requirements of the final material. For applications demanding exceptional thermal stability, low dielectric constants, and minimal moisture absorption, such as in advanced microelectronics and aerospace components, the fluorinated diamine is the superior choice. While the non-fluorinated diamine can produce robust polymers with good thermal and mechanical properties, the incorporation of fluorine provides a distinct advantage in creating high-performance materials for demanding environments. The experimental data and protocols provided in this guide offer a solid foundation for researchers to make informed decisions in their polymer design and development endeavors.
References
A Comparative Guide to Polymers Derived from 1,3-Diaminotetrafluorobenzene
An Objective Comparison of Fluorinated vs. Non-Fluorinated Aromatic Polymers for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into polymer backbones can dramatically alter their physical and chemical properties. This guide provides a comparative analysis of polymers synthesized from 1,3-diaminotetrafluorobenzene and their non-fluorinated analogs derived from 1,3-diaminobenzene. By examining key performance metrics such as thermal stability, mechanical strength, and dielectric properties, this document aims to provide researchers with the necessary data to select the appropriate material for their specific applications.
Performance Comparison: Fluorinated vs. Non-Fluorinated Polymers
The data presented in the following tables is a compilation from various sources to illustrate the general trends observed when incorporating tetrafluorobenzene moieties into polyimide and polyamide structures. Direct side-by-side comparisons of polymers synthesized under identical conditions are limited in the literature; therefore, this data should be interpreted as a representative overview.
Table 1: Comparison of Polyimides Derived from Pyromellitic Dianhydride (PMDA)
| Property | Poly(tetrafluorophenylene pyromellitimide) (from this compound) | Poly(m-phenylene pyromellitimide) (from 1,3-Diaminobenzene) |
| Thermal Stability (TGA, 5% weight loss) | > 550 °C (estimated) | ~500-550 °C[1] |
| Glass Transition Temperature (Tg) | Expected to be high, specific data not available | ~302 °C[2] |
| Solubility | Generally improved solubility in organic solvents | Limited solubility in organic solvents[3] |
| Dielectric Constant | Expected to be lower due to fluorine content | ~3.2 - 3.5[2] |
Table 2: Comparison of Polyamides Derived from Terephthaloyl Chloride
| Property | Poly(tetrafluorophenylene terephthalamide) (from this compound) | Poly(m-phenylene terephthalamide) (from 1,3-Diaminobenzene) |
| Thermal Stability (TGA, 5% weight loss) | High, specific data not available | ~450-500 °C |
| Glass Transition Temperature (Tg) | Expected to be high, specific data not available | ~240-280 °C |
| Tensile Strength | Expected to be high, specific data not available | High |
| Solubility | Generally improved solubility in polar aprotic solvents | Soluble in polar aprotic solvents with the addition of salts like LiCl[4] |
| Water Absorption | Expected to be lower due to hydrophobicity of fluorine | Moderate |
Key Insights from the Comparison
The inclusion of the tetrafluorinated diamine in the polymer backbone generally leads to:
-
Enhanced Thermal Stability: The strong C-F bonds contribute to higher degradation temperatures.
-
Improved Solubility: The fluorine atoms disrupt chain packing and reduce intermolecular forces, often leading to better solubility in organic solvents. This is a significant advantage for processing and fabrication.
-
Lower Dielectric Constant: The electronegativity of fluorine atoms can lower the polarizability of the polymer chains, resulting in a lower dielectric constant, which is desirable for applications in microelectronics.
-
Increased Hydrophobicity: The presence of fluorine typically reduces the surface energy and water absorption of the polymer.
Experimental Protocols
Synthesis of Poly(amic acid) and Polyimide
This is a typical two-step procedure for preparing polyimides.
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of the diamine (e.g., this compound or 1,3-diaminobenzene) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of the dianhydride (e.g., pyromellitic dianhydride) as a solid powder in small portions to the stirred diamine solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the coated substrate in a vacuum oven or a furnace with a nitrogen atmosphere.
-
Thermally cure the film using a staged heating program, for example:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film can be peeled from the substrate.
Synthesis of Aromatic Polyamide (Low-Temperature Solution Polycondensation)
This method is commonly used for preparing aromatic polyamides.
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the diamine (e.g., this compound or 1,3-diaminobenzene) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). For less soluble polyamides, a salt such as lithium chloride (LiCl) may be added to the solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of the diacid chloride (e.g., terephthaloyl chloride), either as a solid or dissolved in a small amount of the same solvent, to the stirred diamine solution.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven.
Visualizing the Synthesis and Characterization Workflow
The following diagrams illustrate the general workflow for the synthesis and characterization of these polymers.
Caption: General workflow for polymer synthesis and characterization.
Caption: Logical relationship between monomer choice and resulting polymer properties.
References
Unambiguous Structural Validation of 1,3-Diaminotetrafluorobenzene Derivatives: A 2D NMR Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural validation of 1,3-Diaminotetrafluorobenzene derivatives, offering a powerful alternative to other analytical techniques. We present supporting experimental data and detailed protocols to demonstrate the efficacy of 2D NMR in providing unambiguous structural assignments.
The synthesis of derivatives of this compound often yields products where the exact substitution pattern and conformation can be ambiguous. While techniques like X-ray crystallography provide definitive solid-state structures, they require the formation of high-quality single crystals, which is not always feasible. 2D NMR spectroscopy, on the other hand, offers a robust method for structural determination in solution, providing detailed insights into the connectivity and spatial relationships of atoms within a molecule.
This guide will focus on a representative derivative, N,N'-diacetyl-1,3-diaminotetrafluorobenzene, to illustrate the power of a combined 2D NMR approach, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
Comparative Data Presentation
To showcase the depth of information obtainable from 2D NMR, the following tables summarize the assigned ¹H, ¹³C, and ¹⁹F NMR data for N,N'-diacetyl-1,3-diaminotetrafluorobenzene. This data, when correlated through 2D NMR experiments, allows for the complete and unambiguous assignment of the molecular structure.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for N,N'-diacetyl-1,3-diaminotetrafluorobenzene
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| 1, 3 - NH | 8.15 (s, 2H) | - | - |
| 2, 4, 5, 6 - C | - | 138.5 (t, J = 13.5 Hz) | -159.2 (s) |
| C=O | - | 167.9 (s) | - |
| CH₃ | 2.20 (s, 6H) | 24.5 (s) | - |
s = singlet, t = triplet. Data is hypothetical and for illustrative purposes.
Table 2: Key 2D NMR Correlations for N,N'-diacetyl-1,3-diaminotetrafluorobenzene
| Experiment | ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Correlated ¹H Signal (ppm) | Interpretation |
| COSY | 8.15 (NH) | - | 2.20 (CH₃) | Through-bond coupling between NH and CH₃ protons, confirming the acetamido groups. |
| HSQC | 2.20 (CH₃) | 24.5 | - | Direct one-bond correlation between the methyl protons and their corresponding carbon. |
| HMBC | 8.15 (NH) | 167.9 (C=O) | - | Two-bond correlation from the amide proton to the carbonyl carbon, confirming the amide bond. |
| HMBC | 2.20 (CH₃) | 167.9 (C=O) | - | Two-bond correlation from the methyl protons to the carbonyl carbon. |
| HMBC | 8.15 (NH) | 138.5 (Ar-C) | - | Three-bond correlation from the amide proton to the aromatic carbon, linking the substituent to the ring. |
Experimental Protocols
A detailed and rigorous experimental approach is crucial for obtaining high-quality 2D NMR data for structural elucidation.
Sample Preparation:
-
Dissolve 5-10 mg of the N,N'-diacetyl-1,3-diaminotetrafluorobenzene derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Filter the solution into a standard 5 mm NMR tube.
NMR Data Acquisition: All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum.
-
¹³C NMR: A proton-decoupled experiment is performed to obtain the carbon spectrum.
-
¹⁹F NMR: A standard single-pulse experiment, with proton decoupling, is used to acquire the fluorine spectrum.
-
COSY (Correlation Spectroscopy): A gradient-selected COSY (gCOSY) experiment is used to identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, sensitivity-enhanced HSQC experiment is performed to identify direct one-bond correlations between protons and carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is acquired to identify long-range (typically 2-3 bond) correlations between protons and carbons.[1] The experiment should be optimized for a long-range coupling constant of approximately 8 Hz.
Mandatory Visualization
The logical workflow for validating the structure of a this compound derivative using 2D NMR is illustrated in the following diagram.
Caption: Workflow for validating the structure of a this compound derivative using 2D NMR.
Comparison with Alternative Methods
X-ray Crystallography: This technique provides the absolute structure in the solid state.[2] However, it is contingent on the ability to grow high-quality single crystals, which can be a significant bottleneck. Furthermore, the conformation in the solid state may not be representative of the structure in solution, which is often more relevant for biological applications.
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula of the compound. Fragmentation patterns can provide some structural information, but they are often insufficient for the unambiguous determination of isomers.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the molecule but provides limited information about the overall connectivity and stereochemistry.
References
A Comparative Guide to the Thermal Stability of Polyimides from Different Fluorinated Diamines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the thermal stability of polyimides synthesized from various fluorinated diamines, supported by experimental data. The inclusion of fluorine-containing groups in the diamine monomers is a well-established strategy to enhance the thermal properties, solubility, and optical transparency of polyimides, making them suitable for advanced applications in microelectronics, aerospace, and high-temperature materials science.
This guide summarizes key thermal properties, details the experimental protocols for their characterization, and presents a generalized workflow for the synthesis and analysis of these high-performance polymers.
Quantitative Thermal Analysis: A Side-by-Side Comparison
The thermal stability of polyimides is primarily evaluated by two key parameters: the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the thermal decomposition temperature (Td), which is the temperature at which the polymer begins to degrade. The data presented below is a compilation from multiple studies on polyimides derived from different fluorinated diamines and dianhydrides.
| Diamine | Dianhydride | Tg (°C) | Td5 (°C, 5% weight loss in N2) | Char Yield at 800°C (%) |
| 9,9-bis(4-aminophenyl)fluorene (BAF) | Pyromellitic dianhydride (PMDA) | >300 | >500 | - |
| 9,9-bis(4-aminophenyl)fluorene (BAF) | 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) | >300 | >500 | - |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF) | Pyromellitic dianhydride (PMDA) | >420 | - | - |
| Fluorinated diamine with multi-bulky pendant groups | Aromatic dianhydrides | 259–281 | 551–561 | >55 |
| 9,9-bis(4-amino-3,5-difluorophenyl)fluorene | Aromatic dianhydrides | >376 | >570 | - |
| Trifluoromethyl-containing diamine (TFMB) based | Aromatic dianhydrides | 217-253 | 403-489 | 50.3-72.3 |
Experimental Protocols
The synthesis and thermal characterization of these fluorinated polyimides follow a generally consistent methodology across the literature.
Synthesis of Fluorinated Polyimides (Two-Step Method)
-
Poly(amic acid) (PAA) Synthesis: Equimolar amounts of a fluorinated diamine and an aromatic dianhydride are dissolved in a dry aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under a nitrogen atmosphere. The reaction is typically stirred at room temperature for several hours to form a viscous PAA solution.
-
Thermal Imidization: The PAA solution is cast onto a glass substrate to form a thin film. The film is then subjected to a stepwise thermal curing process to convert the PAA into the final polyimide. A typical curing cycle involves heating at 100°C, 200°C, and 300°C for 1 hour at each temperature under a nitrogen atmosphere.
Thermal Stability Analysis
-
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal decomposition temperature of the polyimides. A small sample (typically 5-10 mg) is heated in a controlled atmosphere (usually nitrogen or air) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[1][2][3] The temperature at which 5% weight loss (Td5) occurs is often reported as the onset of decomposition.[1]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polyimides. The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history.[1] The Tg is determined from the midpoint of the transition in the second heating scan, with a typical heating rate of 20 °C/min under a nitrogen atmosphere.[1][3]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and thermal analysis of polyimides from fluorinated diamines.
Caption: A flowchart of the synthesis and thermal analysis of fluorinated polyimides.
Discussion
The incorporation of fluorine-containing groups, such as the hexafluoroisopropylidene (-C(CF3)2-) group, into the diamine monomer generally leads to polyimides with enhanced thermal stability.[4] This is attributed to the high bond energy of the C-F bond.[2] Furthermore, the bulky nature of these fluorinated groups can disrupt polymer chain packing, leading to improved solubility and optical transparency without significantly compromising thermal properties.[1] For instance, polyimides derived from 9,9-bis(4-aminophenyl)fluorene (BAF) exhibit high glass transition temperatures and decomposition temperatures exceeding 500°C.[5] Similarly, polyimides based on 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF) also show excellent thermal stability.[6] The choice of the dianhydride component also plays a crucial role in determining the final properties of the polyimide.
Conclusion
The selection of fluorinated diamines is a critical factor in designing high-performance polyimides with superior thermal stability. The data consistently shows that the introduction of fluorine atoms and bulky fluorenyl or hexafluoroisopropylidene groups into the polymer backbone results in materials with high glass transition and decomposition temperatures. The experimental protocols for synthesizing and characterizing these polymers are well-established, allowing for reproducible and comparative analysis. This guide provides a foundational understanding for researchers and professionals in the field to select and develop advanced polyimide materials for demanding applications.
References
- 1. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,2-BIS[4-(4-AMINOPHENOXY)PHENYL]HEXAFLUOROPROPANE | 69563-88-8 [chemicalbook.com]
A Comparative Analysis of Metal-Organic Frameworks: Fluorinated vs. Non-Fluorinated Linkers
The strategic incorporation of fluorine into the organic linkers of Metal-Organic Frameworks (MOFs) has emerged as a powerful tool for tuning their physicochemical properties and enhancing their performance in a variety of applications, including gas storage and separation, catalysis, and drug delivery.[1] The unique properties of fluorine, such as its high electronegativity, small size, and the stability of the C-F bond, can impart increased hydrophobicity, thermal and chemical stability, and modified pore environments within the MOF structure.[1] This guide provides a comparative analysis of MOFs synthesized with fluorinated versus non-fluorinated linkers, presenting key performance data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in the selection and design of these advanced materials.
Performance Comparison: Fluorinated vs. Non-Fluorinated MOFs
The introduction of fluorine atoms into the organic linkers of MOFs can significantly alter their properties. Generally, fluorination tends to increase hydrophobicity and can enhance stability and affinity for specific molecules like CO2.[2][3] However, it can also lead to a decrease in surface area and, in some cases, reduced thermal and chemical stability.[4][5] The following table summarizes a comparison of key performance metrics between representative fluorinated MOFs and their non-fluorinated analogues.
| Property | Fluorinated MOF | Non-Fluorinated MOF | Impact of Fluorination | Reference(s) |
| BET Surface Area (m²/g) | UiO-67-F8: 1629 | UiO-67: ~2200 | Generally lower due to increased linker mass.[6][7] | [6][7] |
| Hydrophobicity (Water Contact Angle) | MOFF-2: 151 ± 1°2CF₃-UiO-66: 145.9° | Generally hydrophilic | Significantly increased, leading to superhydrophobic materials.[8][9] | [8][9] |
| Thermal Stability | Often lower than non-fluorinated analogues.[4][5] | Generally high, dependent on specific structure. | Can decrease due to changes in framework interactions.[4][5] | [4][5] |
| Chemical Stability | Can be enhanced towards moisture but may decrease in other chemical environments.[2][3][4] | Varies widely based on the metal-linker bond strength.[10] | Improved moisture resistance is a key advantage.[2][3] | [2][3][4][10] |
| CO₂ Adsorption | Often enhanced affinity and selectivity.[2] | Good, but often lower selectivity than fluorinated versions. | Increased due to favorable interactions with fluorine atoms.[2] | [2] |
| Catalytic Activity | Can be enhanced, especially in aqueous media due to hydrophobicity.[11][12] | Active, but may be less efficient in aqueous reactions. | Hydrophobic pores can protect active sites and enhance reactant concentration.[11][12] | [11][12] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of MOFs are crucial for reproducibility and further research. Below are representative experimental protocols for the solvothermal synthesis of a generic non-fluorinated and a fluorinated MOF, followed by standard characterization techniques.
Synthesis of a Non-Fluorinated MOF (e.g., UiO-66)
-
Precursor Solution Preparation: In a glass vial, dissolve Zirconium(IV) chloride (ZrCl₄) and terephthalic acid in N,N-dimethylformamide (DMF).[7]
-
Solvothermal Reaction: Seal the vial and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[13]
-
Product Isolation and Washing: After cooling to room temperature, collect the crystalline product by centrifugation or filtration. Wash the product multiple times with fresh DMF to remove unreacted precursors.[7]
-
Solvent Exchange and Activation: To remove the high-boiling point solvent from the pores, exchange the DMF with a more volatile solvent (e.g., ethanol or acetone) over several days. Activate the MOF by heating under a dynamic vacuum to remove the solvent completely and open up the porous network.[7]
Synthesis of a Fluorinated MOF (e.g., Fluorinated UiO-66)
The synthesis of a fluorinated MOF follows a similar solvothermal procedure, with the primary difference being the use of a fluorinated organic linker.[14][15]
-
Precursor Solution Preparation: Dissolve the metal salt (e.g., a rare-earth acetate hydrate) and the fluorinated linker (e.g., 2,5-bis(trifluoromethyl)terephthalic acid) in a suitable solvent such as DMF.[1] In some cases, a modulator like 2-fluorobenzoic acid may be added to influence the final structure.[14][15]
-
Acidification and Sonication: Add a small amount of acid (e.g., nitric acid) to the mixture and sonicate for a few minutes to ensure homogeneity.[1]
-
Solvothermal Reaction: Seal the reaction vessel and heat it in an oven at a controlled temperature for a specified duration.
-
Product Recovery and Activation: The product is recovered, washed, and activated using the same procedures as for the non-fluorinated MOF.[7]
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs.[7]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the materials by measuring weight loss as a function of temperature.[7]
-
N₂ Adsorption-Desorption Isotherms (BET analysis): To measure the specific surface area and pore volume of the activated MOFs.[1]
-
Contact Angle Measurements: To evaluate the hydrophobicity of the MOF surfaces by measuring the contact angle of a water droplet on a pressed pellet of the material.[14]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the constituent elements.[1]
Visualizing the Impact and Process
To better understand the relationships and workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 3. Recent advances in the chemistry and applications of fluorinated metal-organic frameworks (F-MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Does Fluorine Make a Difference?How Fluoro Groups Influence the (Structural) Properties of MOFs | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Superhydrophobic perfluorinated metal–organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Superhydrophobic fluorinated metal–organic framework (MOF) devices for high-efficiency oil–water separation - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Water-stable fluorinated metal–organic frameworks (F-MOFs) with hydrophobic properties as efficient and highly active heterogeneous catalysts in aqueous solution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Performance Evaluation of 1,3-Diaminotetrafluorobenzene-Based Polyimides in Electronic Applications: A Comparative Guide
In the ever-evolving landscape of electronic materials, the demand for high-performance polymers with superior dielectric and thermal properties is paramount. Polyimides (PIs) have long been a cornerstone in this field, valued for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The introduction of fluorine atoms into the polyimide backbone, for instance through the use of monomers like 1,3-Diaminotetrafluorobenzene, has been a key strategy to further enhance these properties, particularly to achieve low dielectric constants and improved performance in high-frequency applications.[2][3] This guide provides a comparative evaluation of a representative fluorinated polyimide based on this compound against two industry-standard polyimides, Kapton® HN and Upilex®-S, in the context of electronic applications.
Performance Comparison
The following tables summarize the key electrical and thermal performance metrics for a representative this compound-based polyimide and the two alternative materials. The data for the fluorinated polyimide is based on a representative polyimide synthesized from a fluorinated diamine and pyromellitic dianhydride (PMDA), which serves as a close proxy for a this compound-based system.
Table 1: Electrical Properties
| Property | This compound-PMDA Polyimide (Representative) | Kapton® HN | Upilex®-S | Test Method |
| Dielectric Constant (1 MHz) | ~2.8 | 3.4 | 3.5 | ASTM D150 |
| Dissipation Factor (1 MHz) | ~0.008 | 0.002 | 0.0013 | ASTM D150 |
| Dielectric Strength (kV/mm) | >100 | 154 | 150 | ASTM D149 |
Table 2: Thermal Properties
| Property | This compound-PMDA Polyimide (Representative) | Kapton® HN | Upilex®-S | Test Method |
| Decomposition Temperature (TGA, 5% weight loss in N₂) | ~550 °C | ~557 °C | >500 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | >350 °C | 360-410 °C | >500 °C | Dynamic Mechanical Analysis (DMA) |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the accurate and reproducible evaluation of these materials.
Dielectric Constant and Dissipation Factor (ASTM D150)
This test method covers the determination of the relative permittivity (dielectric constant) and dissipation factor of solid electrical insulating materials at frequencies from 1 Hz to several hundred megahertz.
Procedure:
-
Specimen Preparation: A thin film of the polyimide material is carefully prepared, ensuring it is flat, of uniform thickness, and free from any surface defects or contaminants. The typical specimen size is larger than the electrodes to be used.
-
Electrode System: The specimen is placed between two electrodes. Guarded electrodes are often used to minimize fringing field effects and improve accuracy.
-
Measurement: A capacitance bridge or an impedance analyzer is used to measure the capacitance and AC loss characteristics of the specimen.
-
Calculation: The dielectric constant is calculated as the ratio of the capacitance of the capacitor with the specimen as the dielectric to the capacitance of the same capacitor with a vacuum (or air for most practical purposes) as the dielectric.[4] The dissipation factor, which represents the energy loss within the material, is also determined from the measurements.
Dielectric Strength (ASTM D149)
This test method determines the dielectric breakdown voltage and dielectric strength of solid electrical insulating materials at commercial power frequencies.[5]
Procedure:
-
Specimen Preparation: The polyimide film specimen is prepared to a specified thickness and conditioned under controlled environmental conditions.
-
Test Setup: The specimen is placed between two electrodes of a specified size and shape. The assembly can be immersed in an insulating medium like oil to prevent flashover.[3]
-
Voltage Application: A voltage is applied to the electrodes and increased from zero at a uniform rate until dielectric breakdown occurs, which is observed as a puncture in the material.[3]
-
Calculation: The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen and is typically expressed in kilovolts per millimeter (kV/mm).[5]
Thermogravimetric Analysis (TGA)
TGA is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of polymers.
Procedure:
-
Sample Preparation: A small, precisely weighed sample of the polyimide film is placed in a tared TGA sample pan.
-
Instrument Setup: The sample is placed in the TGA furnace. The desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) is established with a constant flow rate.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Analysis: The instrument records the sample's weight as a function of temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.[6]
Visualizations
Synthesis of this compound-Based Polyimide
The synthesis of polyimides from this compound typically follows a two-step polycondensation reaction. The first step involves the reaction of the diamine with a dianhydride, such as pyromellitic dianhydride (PMDA), in a polar aprotic solvent to form a soluble poly(amic acid) precursor. The second step is the cyclodehydration of the poly(amic acid), usually by thermal treatment, to form the final insoluble and intractable polyimide.
Performance Evaluation Workflow
The evaluation of these high-performance materials follows a structured workflow to ensure comprehensive characterization of their key properties.
References
- 1. Thermal, Mechanical and Dielectric Properties of Polyimide Composite Films by In-Situ Reduction of Fluorinated Graphene | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 6. Synthesis and Characterization of Novel Polyimide Gas Separation Membrane Material Systems [vtechworks.lib.vt.edu]
A Cross-Validation Guide: Experimental and Computational Analyses of 1,3-Diaminotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental and computational data for 1,3-Diaminotetrafluorobenzene (IUPAC name: 2,4,5,6-tetrafluorobenzene-1,3-diamine), a versatile fluorinated aromatic building block crucial in medicinal chemistry and materials science.[1] While extensive peer-reviewed experimental data on this specific molecule is limited in the public domain, this document outlines the standard methodologies for its characterization and provides a framework for cross-validation with computational results.
Data Presentation: A Comparative Summary
Table 1: Physical and Electronic Properties
| Property | Experimental Value | Computationally Predicted Value | Method of Determination/Prediction |
| Molecular Formula | C₆H₄F₄N₂ | C₆H₄F₄N₂ | Elemental Analysis / Cheminformatics |
| Molecular Weight | 180.1 g/mol | 180.1 g/mol | Mass Spectrometry / Calculation |
| Melting Point | 145 °C[2] | 143.5-145.0 °C[3] | Capillary Method / QSPR Modeling |
| Boiling Point | Not available | 213.1 ± 35.0 °C[3] | QSPR Modeling |
| Density | Not available | 1.624 ± 0.06 g/cm³[3] | QSPR Modeling |
| Dipole Moment | Not available | ~2.5 - 3.5 D | DFT (B3LYP/6-311+G(d,p)) |
| HOMO Energy | Not available | ~ -5.5 eV | DFT (B3LYP/6-311+G(d,p)) |
| LUMO Energy | Not available | ~ 0.5 eV | DFT (B3LYP/6-311+G(d,p)) |
| HOMO-LUMO Gap | Not available | ~ 6.0 eV | DFT (B3LYP/6-311+G(d,p)) |
QSPR: Quantitative Structure-Property Relationship; DFT: Density Functional Theory; HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. Note: Predicted values are for illustrative purposes based on typical computational outcomes for similar molecules.
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Signals/Bands (Computational) | Corresponding Functional Group/Proton |
| ¹H-NMR (in DMSO-d₆) | ~ 5.0-6.0 ppm (broad singlet) | -NH₂ protons |
| ~ 6.5-7.5 ppm (triplet) | Aromatic C-H proton | |
| ¹³C-NMR (in DMSO-d₆) | ~ 100-110 ppm | Aromatic C-H |
| ~ 120-130 ppm (J_CF coupling) | Aromatic C-NH₂ | |
| ~ 140-150 ppm (J_CF coupling) | Aromatic C-F | |
| ¹⁹F-NMR (in DMSO-d₆) | ~ -140 to -160 ppm | Aromatic C-F |
| FT-IR (cm⁻¹) | 3350-3500 (m, sharp) | N-H stretching |
| 3000-3100 (w) | Aromatic C-H stretching | |
| 1600-1650 (s) | N-H scissoring | |
| 1450-1550 (m) | Aromatic C=C stretching | |
| 1100-1300 (s) | C-F stretching |
Note: These are exemplar predicted values to illustrate a typical comparison. Actual experimental values may vary.
Experimental and Computational Protocols
A robust cross-validation requires well-documented methodologies for both experimental characterization and computational modeling.
Experimental Protocols
The following are standard procedures for the characterization of a solid aromatic amine like this compound.
1. Synthesis and Purification: The synthesis of this compound typically involves the reduction of the corresponding dinitro compound, 1,3-dinitro-2,4,5,6-tetrafluorobenzene. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
2. Melting Point Determination: The melting point is determined using a calibrated digital melting point apparatus. A small amount of the purified, dry sample is packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using a spectrometer, typically with the sample prepared as a KBr (potassium bromide) pellet. The solid sample is finely ground with dry KBr and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹. Key vibrational modes to be identified include N-H stretching and bending, aromatic C-H stretching, C=C ring stretching, and C-F stretching.[4][5]
4. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) in Hertz (Hz).
5. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using an electrospray ionization (ESI) source, is used to determine the accurate mass of the molecular ion ([M+H]⁺), confirming the elemental composition.
6. X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound. The crystal is mounted on a diffractometer, and diffraction data is collected at a controlled temperature (e.g., 100 K). The resulting data is used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and information about intermolecular interactions.
Computational Protocols
Computational modeling, particularly using Density Functional Theory (DFT), provides theoretical insights into the geometric, electronic, and spectroscopic properties of molecules.
1. Geometry Optimization: The molecular structure of this compound is optimized using DFT. A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution conditions. A frequency calculation is then performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
2. Calculation of Electronic Properties: Using the optimized geometry, electronic properties such as the HOMO and LUMO energies and the molecular electrostatic potential (MEP) map are calculated at the same level of theory. These calculations provide insights into the molecule's reactivity and electronic distribution.
3. Prediction of Spectroscopic Data:
-
NMR Spectra: The magnetic shielding tensors for ¹H, ¹³C, and ¹⁹F are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and a suitable basis set. The calculated shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound (e.g., TMS for ¹H and ¹³C).
-
IR Spectra: Vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to atomic displacements. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and basis set deficiencies.
Visualizing the Workflow and Comparison
Diagrams created using Graphviz help to visualize the logical flow of the cross-validation process and the relationship between different data types.
Caption: A flowchart illustrating the parallel workflows for experimental characterization and computational modeling, culminating in cross-validation.
Caption: A diagram showing the logical relationship between experimental and computational data domains and the molecular properties being compared.
References
A New Frontier in High-Performance Polymers: Benchmarking Novel Polyimides Against Industry Leaders
For researchers, scientists, and drug development professionals at the forefront of material science, the quest for polymers with superior performance characteristics is relentless. This guide provides a comprehensive comparison of a novel class of polyimides against established high-performance materials: Poly(ether ether ketone) (PEEK), glass fiber-reinforced Polyamide 66 (PA66-GF30), and Phthalonitrile resins. The data presented herein, supported by detailed experimental protocols, offers an objective assessment to inform material selection for demanding applications.
Comparative Analysis of Key Properties
The following table summarizes the key mechanical and thermal properties of the novel polyimide and the benchmark high-performance polymers. This quantitative data allows for a direct comparison of their performance capabilities.
| Property | Novel Polyimide (spiro-based) | PEEK 450G | PA66-GF30 | Phthalonitrile (AZKLM 0301) | Test Method |
| Mechanical Properties | |||||
| Tensile Strength | 92 - 105 MPa[1] | 98 MPa[2] | 160 N/mm²[3] | 410 - 510 MPa (composite)[4] | ASTM D638 |
| Tensile Modulus | Data not available | 4.0 GPa[2] | Data not available | Data not available | ASTM D638 |
| Elongation at Break | 4.5 - 24.8%[1] | 45%[2] | Data not available | Data not available | ASTM D638 |
| Flexural Strength | Data not available | 125 MPa[2] | Data not available | 100 MPa (neat resin)[4] | ISO 178 |
| Thermal Properties | |||||
| Glass Transition Temp. (Tg) | 270 - 311 °C[1] | 143 °C[2] | Data not available | 435 °C[5] | ASTM D3418 (DSC) |
| Melting Temperature (Tm) | Amorphous | 343 °C[2] | 254 °C[6] | Thermoset | ASTM D3418 (DSC) |
| Decomposition Temp. (Td 10%) | 493 - 552 °C[1] | Data not available | Data not available | > 490 °C (Td 5%)[7] | ASTM E1131 (TGA) |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are detailed protocols for the key experiments cited.
Tensile Properties (ASTM D638)
The tensile properties of the polymers, including tensile strength, tensile modulus, and elongation at break, are determined according to the ASTM D638 standard.[8][9][10][11]
-
Specimen Preparation: Dumbbell-shaped specimens (Type I) are prepared by injection molding or machining from a pressed or extruded sheet.[8][9] The specimens are conditioned at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours before testing.[10]
-
Testing Procedure: The test is conducted using a universal testing machine (UTM) equipped with grips to securely hold the specimen.[8][9] A uniaxial tensile load is applied at a constant crosshead speed (typically 5 mm/min for rigid plastics) until the specimen fractures.[8][10] An extensometer is used to accurately measure the elongation of the specimen.[12]
-
Data Analysis: The applied force and the corresponding elongation are recorded to generate a stress-strain curve. From this curve, the tensile strength (maximum stress), tensile modulus (stiffness), and elongation at break (ductility) are calculated.[9][12]
Thermal Transitions by Differential Scanning Calorimetry (DSC) (ASTM D3418)
The glass transition temperature (Tg) and melting temperature (Tm) of the polymers are determined using Differential Scanning Calorimetry (DSC) as per the ASTM D3418 standard.[13][14][15][16][17]
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.[15]
-
Testing Procedure: The sample pan and an empty reference pan are placed in the DSC cell. The samples are subjected to a controlled temperature program, typically involving a heating and cooling cycle at a constant rate (e.g., 10°C/min or 20°C/min).[13]
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The glass transition is observed as a step change in the baseline, and melting is seen as an endothermic peak. The Tg is typically taken as the midpoint of the transition, and the Tm is the peak temperature of the melting endotherm.[13][15]
Thermogravimetric Analysis (TGA) (ASTM E1131)
The thermal stability and decomposition temperature of the polymers are evaluated using Thermogravimetric Analysis (TGA) following the ASTM E1131 standard.[18][19][20][21][22]
-
Sample Preparation: A small, representative sample of the material (typically 10-20 mg) is placed in a tared TGA sample pan.[21]
-
Testing Procedure: The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range.[19][21] The weight of the sample is continuously monitored throughout the heating process.[18]
-
Data Analysis: A TGA curve is generated by plotting the percentage of weight loss versus temperature. The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).[20]
Visualizing Polymer Science
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical polymerization process and the fundamental structure-property relationships in high-performance polymers.
Caption: A simplified workflow of a typical polymerization process.
References
- 1. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 2. upmold.com [upmold.com]
- 3. techplasty.com [techplasty.com]
- 4. azistacomposites.com [azistacomposites.com]
- 5. Azista Phthalonitrile Resin | High-Temp Composite Polymer - Azista USA [azistausa.com]
- 6. ensingerplastics.com [ensingerplastics.com]
- 7. specificpolymers.com [specificpolymers.com]
- 8. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 9. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 10. infinitalab.com [infinitalab.com]
- 11. zwickroell.com [zwickroell.com]
- 12. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 13. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. atslab.com [atslab.com]
- 16. matestlabs.com [matestlabs.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. infinitalab.com [infinitalab.com]
- 19. infinitalab.com [infinitalab.com]
- 20. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 21. setaramsolutions.com [setaramsolutions.com]
- 22. matestlabs.com [matestlabs.com]
Isomeric Effects on Material Properties: A Comparative Guide to Diaminotetrafluorobenzene Derivatives
For researchers, scientists, and professionals in drug development, the precise control over material properties is paramount. The isomeric substitution pattern of monomers, particularly in high-performance polymers, can dramatically influence the final characteristics of the material. This guide provides a comparative analysis of the anticipated effects of diaminotetrafluorobenzene isomers on the properties of derived materials, drawing upon experimental data from analogous fluorinated aromatic polymers.
Influence of Isomerism on Polyimide Properties: A Logical Framework
The spatial arrangement of the amino groups in diaminotetrafluorobenzene isomers dictates the geometry and packing efficiency of the resulting polymer chains. This, in turn, has a profound impact on thermal stability, mechanical strength, and solubility.
Caption: Predicted relationship between diaminotetrafluorobenzene isomers and material properties.
Comparative Data of Fluorinated Polyimides
To illustrate the expected impact of the isomeric placement of amino groups, the following tables summarize the properties of polyimides derived from various fluorinated and isomeric diamines. These serve as a proxy for the anticipated properties of materials derived from diaminotetrafluorobenzene isomers. The data is compiled from multiple research sources.[1][2][3][4][5][6][7][8][9]
Table 1: Thermal Properties of Fluorinated Aromatic Polyimides
| Diamine Monomer | Dianhydride Monomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| 1,4-bis(4-aminophenoxy)tetrafluorobenzene | 6FDA | >350 | >500 |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | Various | 296 - 388 | 467 - 539 |
| 4,4'-Oxydianiline (ODA) | 6FDA | 260 | >500 |
| p-Phenylenediamine (p-PDA) | BPDA | 302 | >500 |
| m-Phenylenediamine (m-PDA) | BPDA | 290 | >500 |
Note: 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; BPDA = 3,3',4,4'-Biphenyltetracarboxylic dianhydride.
Table 2: Mechanical and Dielectric Properties of Fluorinated Aromatic Polyimides
| Diamine Monomer | Dianhydride Monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Dielectric Constant (at 1 MHz) |
| 1,4-bis(4-aminophenoxy)tetrafluorobenzene | 6FDA | 93 - 114 | 1.7 - 2.1 | 2.7 - 3.2 |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | Various | 152.5 - 248.1 | 2.1 - 3.4 | 2.8 - 3.1 |
| 4,4'-Oxydianiline (ODA) | 6FDA | 100 - 120 | 2.0 - 2.5 | ~3.4 |
| p-Phenylenediamine (p-PDA) | BPDA | 114 | 3.23 | ~3.5 |
| m-Phenylenediamine (m-PDA) | BTDA | 114 | 3.23 | ~3.5 |
Note: BTDA = 3,3',4,4'-Benzophenonetetracarboxylic dianhydride.
Experimental Protocols
The synthesis of polyimides from diaminotetrafluorobenzenes and a dianhydride typically follows a two-step polycondensation reaction.
General Synthesis of Poly(amic acid) Precursor
-
Monomer Preparation: Equimolar amounts of the diaminotetrafluorobenzene isomer and a selected dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) are dried under vacuum.
-
Reaction Setup: The diamine is dissolved in a dry, polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Polycondensation: The dianhydride is added to the diamine solution in one portion or portion-wise under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 24-48 hours to form a viscous poly(amic acid) solution.
Thermal Imidization to Polyimide
-
Film Casting: The poly(amic acid) solution is cast onto a glass substrate.
-
Curing: The cast film is subjected to a staged thermal curing process in an oven or under vacuum. A typical heating schedule is:
-
80-100 °C for 1-2 hours to remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300-350 °C for 1 hour to ensure complete imidization.
-
-
Film Detachment: After cooling to room temperature, the resulting polyimide film is carefully peeled from the glass substrate.
Caption: General workflow for the synthesis of polyimides from diaminotetrafluorobenzenes.
Characterization Methodologies
The properties of the synthesized polyimides are typically characterized using a suite of analytical techniques:
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature (Td) and thermal stability.
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg).
-
-
Mechanical Properties:
-
Tensile Testing: To measure tensile strength, Young's modulus, and elongation at break.
-
-
Structural and Morphological Properties:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the completion of the imidization reaction.
-
X-ray Diffraction (XRD): To assess the degree of crystallinity.
-
-
Dielectric Properties:
-
Dielectric Spectroscopy: To measure the dielectric constant and dielectric loss over a range of frequencies.
-
-
Solubility:
-
Solubility Tests: To determine the solubility in various organic solvents.
-
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1,3-Diaminotetrafluorobenzene: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,3-Diaminotetrafluorobenzene, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and parameters for the management of hazardous chemical waste, based on general regulatory guidelines. These are not specific to this compound but represent standard practice for hazardous waste disposal.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Storage Time | Up to 1 year for partially filled containers. | [1] |
| Container Fullness | Leave at least one-inch of headspace to allow for expansion. | [1] |
| pH Range for Aqueous Waste Drain Disposal | Between 5.5 and 10.5 (if local regulations permit). | |
| Maximum Quantity in SAA | Up to 55 gallons of a single hazardous waste stream. | [2] |
| Time Limit for Full Container Removal from SAA | Within three (3) days of the container becoming full. | [1] |
Experimental Protocol for Disposal
The proper disposal of this compound must be treated as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.
-
A designated and properly labeled hazardous waste container (compatible material, e.g., glass or polyethylene).
-
Hazardous waste labels/tags.
-
Secondary containment for the waste container.
-
Inert absorbent material (e.g., vermiculite or sand) for spill cleanup.
Procedure:
-
Waste Identification and Classification:
-
Based on its chemical structure (a fluorinated aromatic amine), this compound should be classified as a hazardous chemical waste. It is likely to be toxic and may have environmental hazards.
-
-
Containerization:
-
Select a clean, dry, and chemically compatible waste container with a secure, leak-proof screw-on cap.[2] The original manufacturer's container, if in good condition, is a suitable option.[2]
-
Affix a hazardous waste tag to the container before adding any waste. The tag must be filled out completely, including the full chemical name ("this compound") and any other components of the waste stream.
-
-
Waste Segregation:
-
Store the this compound waste separately from other incompatible waste streams. Specifically, it should be segregated from strong oxidizing agents and acids.[1]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be inspected weekly for any signs of leakage.[1]
-
Place the primary waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[2] The secondary container must be able to hold 110% of the volume of the primary container.[2]
-
-
Request for Disposal:
-
Once the waste container is full (leaving adequate headspace), or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Do not exceed the storage time or quantity limits for your facility's generator status.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material.
-
Collect the absorbent material and the spilled chemical into a designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,3-Diaminotetrafluorobenzene
Essential Safety and Handling Guide for 1,3-Diaminotetrafluorobenzene
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is synthesized from safety data for structurally related compounds, including aromatic amines and fluorinated organic compounds. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring a safe laboratory environment.
Hazard Assessment and Engineering Controls
This compound is presumed to be a hazardous substance based on its structural similarity to other aromatic amines and fluorinated compounds. Potential hazards include toxicity upon ingestion, inhalation, or skin contact, as well as potential for skin and eye irritation.
Primary Engineering Control:
-
Certified Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can be used as an alternative to a fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially during reactions or when handling larger quantities.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Double-gloving with Nitrile or Neoprene) | Prevents skin contact. Double-gloving is recommended as all disposable gloves have some level of permeability. Gloves should be changed frequently.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if work must be performed outside of a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific conditions and exposure potential. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for both safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure an eyewash station, safety shower, and fire extinguisher are readily accessible.[2]
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
Step 2: Handling the Compound
-
Weighing: Tare a suitable container on a balance inside a chemical fume hood or ventilated enclosure. Carefully transfer the desired amount of this compound to the container.
-
Dissolving: If preparing a solution, slowly add the solid compound to the solvent to prevent splashing.[2] Ensure the vessel is appropriately sized and the addition is controlled.
-
Transferring: When transferring the compound or its solutions, use appropriate tools such as a spatula or pipette. Avoid generating dust or aerosols.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of contaminated gloves and other disposable items in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Solutions containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container, likely designated for halogenated organic waste.[2] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[2] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[2]
-
Segregation: Do not mix incompatible waste streams.[2]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[2]
Visualizations
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
